Aptiganel Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAKVKWRMCAYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045762 | |
| Record name | Aptiganel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137160-11-3 | |
| Record name | Aptiganel hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aptiganel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APTIGANEL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Aptiganel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptiganel (B1665152) Hydrochloride (also known as CNS 1102 or Cerestat) is a selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated as a neuroprotective agent, primarily for the treatment of acute ischemic stroke and traumatic brain injury.[1][2] Developed based on a promising preclinical profile in various models of neuronal damage, its mechanism centers on mitigating the excitotoxic cascade initiated by excessive glutamate (B1630785) release during cerebral ischemia.[3][4] Despite strong preclinical evidence, aptiganel did not demonstrate efficacy in human clinical trials and was associated with potential harm, highlighting the significant challenges in translating neuroprotective strategies from animal models to clinical practice.[2][5] This technical guide provides a detailed overview of its core mechanism of action, supported by quantitative data from key studies, experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The primary mechanism of action of Aptiganel Hydrochloride is its function as a use-dependent, non-competitive antagonist that acts within the ion channel pore of the NMDA receptor.[1][6]
During a cerebral ischemic event, such as a stroke, neuronal depolarization leads to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[3] This excess glutamate persistently activates postsynaptic receptors, particularly the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of extracellular Ca²⁺ and Na⁺ into the neuron.[7]
This influx, especially the overload of intracellular Ca²⁺, triggers a cascade of neurotoxic events known as excitotoxicity.[7] This cascade includes the activation of degradative enzymes (proteases, lipases, nucleases), the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[7]
Aptiganel exerts its neuroprotective effect by physically blocking the open ion channel of the NMDA receptor. Because it is a non-competitive antagonist, it does not compete with glutamate or glycine (B1666218) for their binding sites. Instead, it enters the channel pore when it is opened by agonist binding and lodges itself within, preventing the translocation of ions. This action effectively decouples receptor activation from the downstream neurotoxic cascade. This mechanism is illustrated in the signaling pathway below.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the CNS 1102 Binding Site on the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CNS 1102 (Aptiganel), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It delves into the specific binding site of CNS 1102 within the ion channel of the receptor, its mechanism of action, and its pharmacological effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to the NMDA Receptor and CNS 1102
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke and traumatic brain injury.
CNS 1102, also known as Aptiganel, is a non-competitive antagonist of the NMDA receptor. It exerts its inhibitory effect by binding to a site within the ion channel pore of the receptor, thereby blocking the influx of ions. This mechanism makes it a candidate for neuroprotective therapies.
The CNS 1102 Binding Site
CNS 1102 acts as an open-channel blocker, meaning it can only access its binding site when the NMDA receptor is in its activated, open state. The binding site is located deep within the ion channel pore, a region that is critical for the passage of Ca²⁺ and Na⁺ ions. This mechanism of action is characteristic of non-competitive antagonists and results in a use-dependent blockade of the NMDA receptor.
Mechanism of Action and Signaling Pathways
The binding of CNS 1102 within the NMDA receptor's ion channel physically obstructs the flow of cations, primarily Ca²⁺. This blockade prevents the downstream signaling cascades that are triggered by excessive Ca²⁺ influx and are associated with excitotoxicity.
The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by CNS 1102.
NMDA Receptor Signaling Pathway and CNS 1102 Inhibition.
Quantitative Data
While specific binding affinity constants (Kᵢ, IC₅₀) for CNS 1102 are not consistently reported in the available literature, its pharmacokinetic and pharmacodynamic properties have been characterized in preclinical and clinical studies.
| Parameter | Value | Species | Study Type | Reference |
| Neuroprotective Effects | ||||
| Cortical Neuronal Damage Reduction | Significantly better than placebo (P<0.05) | Rat | Temporary Focal Ischemia | [3][4] |
| Striatal Neuronal Damage Reduction | Significantly better than placebo (P<0.05) | Rat | Temporary Focal Ischemia | [3][4] |
| Axonal Injury Reduction (OD Ratio) | 0.93 ± 0.08 (vs. 0.61 ± 0.18 in placebo, P<0.01) | Rat | Temporary Focal Ischemia | [4] |
| Myelin Sheath Damage Reduction (OD Ratio) | 0.95 ± 0.07 (vs. 0.67 ± 0.19 in placebo, P=0.01) | Rat | Temporary Focal Ischemia | [4] |
| Pharmacokinetics | ||||
| Half-life | ~4 hours | Human | Clinical Trial | [5][6] |
| Volume of Distribution | Large (444 l) | Human | Clinical Trial | [5][6] |
| Clinical Trial Dosing | ||||
| Intravenous Bolus Injection | 1.13 mg/kg | Rat | Neuroprotection Study | [3] |
| Intravenous Infusion | 0.33 mg/kg per hour for 3.75 hours | Rat | Neuroprotection Study | [3] |
| Maximum Tolerated Dose (15 min IV) | 30 micrograms kg⁻¹ | Human | Clinical Trial | [5][6] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to its receptor. For an unlabeled compound like CNS 1102, a competition binding assay is performed against a radiolabeled ligand known to bind to the NMDA receptor ion channel, such as [³H]MK-801.
Objective: To determine the inhibitory constant (Kᵢ) of CNS 1102 for the NMDA receptor ion channel.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
CNS 1102 (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of CNS 1102. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]MK-801 as a function of the CNS 1102 concentration. Determine the IC₅₀ value (the concentration of CNS 1102 that inhibits 50% of specific [³H]MK-801 binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow for a radioligand binding assay.
Workflow for a Radioligand Binding Assay.
Patch-Clamp Electrophysiology (General Protocol)
This technique allows for the direct measurement of ion flow through single channels or across the entire cell membrane. It can be used to characterize the inhibitory effect of CNS 1102 on NMDA receptor-mediated currents.
Objective: To determine the effect of CNS 1102 on the amplitude and kinetics of NMDA-evoked currents in neurons.
Materials:
-
Cultured neurons or acute brain slices
-
External recording solution (containing NMDA and glycine)
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
CNS 1102 solution
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices expressing NMDA receptors.
-
Patching: Using a micromanipulator, guide a glass micropipette filled with internal solution to the surface of a neuron and form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific voltage and record the baseline current.
-
Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current. Once a stable response is achieved, apply CNS 1102 at various concentrations to the external solution.
-
Data Acquisition: Record the changes in the NMDA-evoked current in the presence of CNS 1102.
-
Data Analysis: Analyze the amplitude and kinetics of the currents before and after the application of CNS 1102 to determine its inhibitory effects.
In Vivo Microdialysis (General Protocol)
This technique is used to measure the extracellular concentrations of neurotransmitters and other molecules in the brain of a living animal. It can be used to assess the neuroprotective effects of CNS 1102 by monitoring changes in biomarkers of excitotoxicity, such as glutamate levels, following an ischemic event.
Objective: To evaluate the effect of CNS 1102 on extracellular glutamate levels in the brain during and after induced ischemia.
Materials:
-
Anesthetized rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
HPLC system for glutamate analysis
-
CNS 1102 solution
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or cortex).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Baseline Collection: Collect baseline dialysate samples to determine the basal extracellular glutamate concentration.
-
Ischemia Induction: Induce focal cerebral ischemia (e.g., by middle cerebral artery occlusion).
-
Drug Administration: Administer CNS 1102 (e.g., via intravenous infusion) at the onset of or shortly after the ischemic event.
-
Sample Collection: Continue to collect dialysate samples at regular intervals throughout the ischemic period and during reperfusion.
-
Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Data Analysis: Compare the changes in extracellular glutamate levels in CNS 1102-treated animals to a vehicle-treated control group.
Conclusion
CNS 1102 (Aptiganel) is a high-affinity, non-competitive antagonist of the NMDA receptor that binds within the ion channel pore. By blocking excitotoxic Ca²⁺ influx, it has demonstrated neuroprotective effects in preclinical models of ischemic injury. While specific quantitative binding data remains elusive in publicly available literature, the provided information on its mechanism of action, in vivo efficacy, and the general experimental protocols for its characterization offer a solid foundation for further research and development. Future studies should aim to definitively quantify the binding affinity of CNS 1102 and to further elucidate its therapeutic potential in various neurological disorders.
References
- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Aptiganel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aptiganel Hydrochloride (also known as CNS 1102) is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective effects in conditions such as stroke and traumatic brain injury. This technical guide provides a detailed overview of its synthesis pathway, based on methodologies reported in peer-reviewed literature and patent documents. The synthesis involves a multi-step process culminating in the formation of the trisubstituted guanidine (B92328) core. This document outlines the detailed experimental protocols, presents key quantitative data, and includes visualizations of the synthetic route to aid in understanding and replication.
Core Synthesis Pathway
The synthesis of this compound proceeds through a convergent pathway, involving the preparation of a key thiourea (B124793) intermediate followed by methylation and subsequent reaction with an aniline (B41778) derivative to form the guanidine core. The final step involves the formation of the hydrochloride salt.
Diagram of the Synthesis Pathway
Caption: Synthesis Pathway of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 1-Naphthyl isothiocyanate
-
Reaction: 1-Naphthylamine is reacted with thiophosgene to yield 1-naphthyl isothiocyanate.
-
Reagents and Solvents:
-
1-Naphthylamine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
-
Procedure:
-
A solution of 1-naphthylamine in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
A solution of thiophosgene in dichloromethane is added dropwise to the stirred solution of 1-naphthylamine.
-
Simultaneously, a saturated aqueous solution of sodium bicarbonate is added to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred vigorously at 0-5 °C for 2-3 hours.
-
After the reaction is complete, the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 1-naphthyl isothiocyanate as a crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-(1-Naphthyl)-N'-(3-ethylphenyl)thiourea
-
Reaction: 1-Naphthyl isothiocyanate is reacted with 3-ethylaniline to form the corresponding thiourea derivative.
-
Reagents and Solvents:
-
1-Naphthyl isothiocyanate
-
3-Ethylaniline
-
Toluene
-
-
Procedure:
-
A solution of 1-naphthyl isothiocyanate in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
An equimolar amount of 3-ethylaniline is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold toluene, and then with hexane.
-
The solid is dried under vacuum to give N-(1-naphthyl)-N'-(3-ethylphenyl)thiourea.
-
Step 3: Synthesis of S-Methyl-N-(1-naphthyl)-N'-(3-ethylphenyl)isothiourea
-
Reaction: The thiourea intermediate is S-methylated using methyl iodide.
-
Reagents and Solvents:
-
N-(1-Naphthyl)-N'-(3-ethylphenyl)thiourea
-
Methyl iodide (CH₃I)
-
Acetone
-
-
Procedure:
-
A suspension of N-(1-naphthyl)-N'-(3-ethylphenyl)thiourea in acetone is prepared in a round-bottom flask.
-
An excess of methyl iodide is added to the suspension.
-
The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2-3 hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude S-methylisothiourea hydroiodide salt. This is used directly in the next step.
-
Step 4: Synthesis of Aptiganel (Free Base)
-
Reaction: The S-methylisothiourea intermediate is reacted with methylamine to yield the trisubstituted guanidine, Aptiganel.
-
Reagents and Solvents:
-
S-Methyl-N-(1-naphthyl)-N'-(3-ethylphenyl)isothiourea hydroiodide
-
Methylamine (solution in THF or ethanol)
-
Toluene
-
-
Procedure:
-
The crude S-methylisothiourea hydroiodide is dissolved in toluene.
-
An excess of a solution of methylamine is added to the reaction mixture.
-
The mixture is heated to reflux for 12-18 hours. The evolution of methanethiol (B179389) can be observed.
-
After cooling, the reaction mixture is washed with water to remove any remaining methylamine hydroiodide.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude free base of Aptiganel.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
-
Step 5: Synthesis of this compound
-
Reaction: The free base of Aptiganel is treated with hydrochloric acid to form the hydrochloride salt.
-
Reagents and Solvents:
-
Aptiganel (free base)
-
Hydrochloric acid (solution in diethyl ether or isopropanol)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
The purified Aptiganel free base is dissolved in a minimal amount of dichloromethane.
-
The solution is cooled in an ice bath.
-
A solution of hydrochloric acid in diethyl ether or isopropanol (B130326) is added dropwise with stirring.
-
A precipitate of this compound will form.
-
The mixture is stirred in the cold for an additional 30 minutes.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
-
Quantitative Data
The following table summarizes the in vitro biological activity of Aptiganel (referred to as compound 40 in the source) as a non-competitive NMDA receptor antagonist.
| Compound | NMDA Receptor (IC₅₀, nM) vs [³H]-MK-801 | σ Receptor (IC₅₀, nM) vs [³H]-DTG |
| Aptiganel (40) | 36 | 2540 |
Data extracted from J. Med. Chem. 1994, 37, 20, 3388–3397.
Signaling Pathway and Experimental Workflow
NMDA Receptor Antagonism by Aptiganel
Aptiganel functions as a non-competitive antagonist at the NMDA receptor ion channel. This means it binds to a site within the ion channel pore, physically blocking the influx of ions such as Ca²⁺.
Caption: Mechanism of NMDA receptor antagonism by Aptiganel.
General Experimental Workflow for Synthesis and Purification
The overall process for synthesizing and purifying a target compound like this compound follows a standardized workflow in medicinal chemistry.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound is a well-defined process that can be achieved through a series of established organic reactions. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and drug development. The provided visualizations offer a clear and concise representation of the chemical transformations and workflows involved. It is imperative that all synthetic procedures are carried out with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
The Pharmacodynamics of CNS 1102 (Aptiganel): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS 1102, also known as aptiganel (B1665152), is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated primarily for its neuroprotective effects in the context of acute ischemic stroke and traumatic brain injury. This technical guide provides a comprehensive overview of the pharmacodynamics of CNS 1102, including its mechanism of action, downstream signaling effects, and key quantitative data from preclinical and clinical studies. Detailed experimental protocols for assessing its neuroprotective efficacy and for the quantification of the compound in plasma are also presented.
Introduction
Excitotoxic neuronal injury, primarily mediated by the overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785), is a key pathological process in ischemic stroke and other neurological disorders. CNS 1102 was developed as a neuroprotective agent that targets this pathway. As a non-competitive antagonist, it binds to a site within the ion channel of the NMDA receptor, distinct from the glutamate binding site, thereby blocking the influx of calcium and sodium ions that leads to neuronal cell death. Despite promising preclinical data, clinical trials in acute ischemic stroke did not demonstrate efficacy, highlighting the complexities of translating neuroprotective strategies from animal models to human patients. This guide serves as a detailed resource on the pharmacodynamic properties of CNS 1102.
Mechanism of Action
CNS 1102 is a high-affinity, non-competitive antagonist of the NMDA receptor.[1] Its primary mechanism of action involves binding to a site within the ion channel pore of the receptor. This action prevents the influx of cations, particularly Ca2+, which is a critical step in the excitotoxic cascade that leads to neuronal damage following ischemic events.
Signaling Pathways
The blockade of the NMDA receptor by CNS 1102 interrupts several downstream signaling pathways associated with excitotoxicity and neuronal apoptosis.
Figure 1: CNS 1102 Signaling Pathway.
Quantitative Pharmacodynamic Data
Table 1: Pharmacokinetic and Dosing Information from Human Studies
| Parameter | Value | Study Population | Administration | Reference |
| Maximum Tolerated Dose | 30 µg/kg | Healthy Volunteers | 15 min IV infusion | [2] |
| Terminal Elimination Half-life | ~4 hours | Healthy Volunteers | 15 min IV infusion | [2] |
| Steady State Volume of Distribution | 444 L | Healthy Volunteers | 15 min IV infusion | [2] |
| Neuroprotective Plasma Concentration (Premark) | >10 ng/mL | Stroke Patients | IV bolus + infusion | [3] |
| Dosing Regimen (Low Dose) | 3 mg bolus + 0.5 mg/h for 12h | Stroke Patients | IV infusion | [1] |
| Dosing Regimen (High Dose) | 5 mg bolus + 0.75 mg/h for 12h | Stroke Patients | IV infusion | [1] |
Table 2: Preclinical Neuroprotection Data
| Animal Model | Dosing Regimen | Outcome | Reference |
| Rat (transient focal ischemia) | 1.13 mg/kg IV bolus + 0.33 mg/kg/h infusion for 3.75h | Significant reduction in neuronal damage in cortex and striatum | [4] |
| Rat (transient focal ischemia) | 1.13 mg/kg IV bolus + 0.33 mg/kg/h infusion for 3.75h | Significant protection of white matter (axons and myelin) | [4] |
Experimental Protocols
In Vivo Neuroprotection Assessment in a Rat Model of Transient Focal Ischemia
This protocol is based on methodologies described in studies evaluating the neuroprotective effects of CNS 1102.[4]
Figure 2: Workflow for Neuroprotection Study.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Induction of Ischemia: Anesthesia is induced and maintained (e.g., with isoflurane). Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method. The filament is withdrawn after a defined period (e.g., 15 minutes) to allow for reperfusion.
-
Drug Administration: Immediately following reperfusion, animals are randomly assigned to receive either CNS 1102 or vehicle. A typical dosing regimen is an intravenous bolus injection (e.g., 1.13 mg/kg) followed by a continuous intravenous infusion (e.g., 0.33 mg/kg/hour) for a specified duration (e.g., 3.75 hours).[4]
-
Post-operative Care and Euthanasia: Animals are allowed to recover for a predetermined period (e.g., 72 hours) with appropriate post-operative care. At the end of the recovery period, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis: The brains are removed, post-fixed, and processed for histology (e.g., paraffin embedding). Coronal sections are cut and stained to assess neuronal damage (e.g., Hematoxylin and Eosin) and white matter integrity (e.g., Luxol Fast Blue for myelin and Bielschowsky's silver stain for axons).
-
Quantification of Damage: The extent of neuronal necrosis in brain regions like the cortex and striatum is semi-quantitatively scored. White matter damage can be quantified by measuring the optical density of stained axons and myelin sheaths in the internal capsule.
Quantification of CNS 1102 in Human Plasma
A specific, validated, step-by-step protocol for the quantification of CNS 1102 in human plasma is not publicly available in the reviewed literature. However, based on standard practices for the analysis of small molecule drugs in biological matrices, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard approach. The following is a generalized protocol.
Principle:
This method involves the extraction of CNS 1102 and an internal standard from plasma, followed by separation using HPLC and detection by MS/MS.
Materials and Reagents:
-
CNS 1102 reference standard
-
Internal standard (e.g., a deuterated analog of CNS 1102)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Human plasma (drug-free for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Generalized Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent (e.g., 3 volumes of acetonitrile) containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences. Elute CNS 1102 and the internal standard with a suitable solvent. Evaporate the eluent and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for CNS 1102 and the internal standard would need to be determined by direct infusion of the standards.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of CNS 1102 to the internal standard against the nominal concentration of the calibration standards. The concentrations of CNS 1102 in unknown samples are then determined from this curve.
-
Discussion and Conclusion
CNS 1102 is a well-characterized non-competitive NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its pharmacodynamic profile is consistent with its mechanism of action, leading to the blockade of excitotoxic downstream signaling. However, the translation of these promising preclinical findings to the clinical setting has been unsuccessful, a common challenge in the development of neuroprotective agents. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development, offering insights into the pharmacodynamic properties of CNS 1102 and the methodologies used to evaluate such compounds. Further research into the specific downstream signaling effects and the development of more translatable preclinical models are crucial for advancing the field of neuroprotection.
References
- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability study of aptiganel hydrochloride in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
In Vitro Neuroprotective Profile of Aptiganel Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptiganel (B1665152) Hydrochloride (also known as CNS 1102) is a selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties. It acts within the ion channel of the NMDA receptor, a key player in the excitotoxic cascade that leads to neuronal damage in a variety of neurological conditions, including ischemic stroke.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Aptiganel Hydrochloride, detailing its mechanism of action, summarizing available data, and outlining typical experimental protocols.
Core Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
This compound exerts its neuroprotective effects by directly targeting the NMDA receptor ion channel.[1][3] Under conditions of excessive glutamate (B1630785) release, as occurs during an ischemic event, NMDA receptors are over-activated, leading to a massive influx of calcium (Ca2+) into the neuron. This calcium overload triggers a cascade of detrimental downstream events, including the activation of degradative enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[5][6][7]
Aptiganel, as a non-competitive antagonist, binds to a site within the NMDA receptor's ion channel, physically obstructing the flow of ions, primarily Ca2+.[1] This action is independent of the glutamate binding site, making it an effective blocker even in the presence of high concentrations of this excitatory neurotransmitter.
Quantitative Analysis of In Vitro Neuroprotection
| Assay Type | Typical Endpoint Measured | Expected Effect of this compound |
| Cell Viability Assays | ||
| MTT Assay | Conversion of MTT to formazan (B1609692) (indicative of metabolic activity) | Increased formazan production in the presence of an excitotoxin |
| LDH Release Assay | Lactate dehydrogenase in culture medium (indicative of cell lysis) | Decreased LDH release in the presence of an excitotoxin |
| Trypan Blue Exclusion | Number of viable (unstained) cells | Increased percentage of viable cells |
| Ion Flux Assays | ||
| Fluorescent Ca2+ Imaging (e.g., Fura-2, Fluo-4) | Intracellular calcium concentration ([Ca2+]i) | Attenuation of glutamate-induced increase in [Ca2+]i |
| Electrophysiology | ||
| Patch-Clamp | NMDA-mediated currents | Inhibition of inward currents in response to NMDA application |
| Biochemical Assays | ||
| ROS Detection (e.g., DCFDA) | Levels of reactive oxygen species | Reduction in ROS production following excitotoxic insult |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate in vitro assessment of neuroprotective compounds like this compound. Below are representative methodologies for key experiments.
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This is a foundational assay to evaluate the direct neuroprotective effects of a compound against glutamate-induced cell death.
a. Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rats or mice.
-
Cells are plated on poly-D-lysine coated plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).
-
Cultures are maintained at 37°C in a humidified 5% CO2 incubator for 7-14 days to allow for maturation and synapse formation.
b. Excitotoxicity Induction:
-
On the day of the experiment, the culture medium is replaced with a balanced salt solution (e.g., HBSS).
-
Neurons are pre-incubated with various concentrations of this compound for a specified period (e.g., 30-60 minutes).
-
Glutamate is then added to the medium at a final concentration known to induce significant cell death (e.g., 50-100 µM) and incubated for a defined duration (e.g., 15-30 minutes).
c. Assessment of Neuroprotection:
-
Following glutamate exposure, the medium is replaced with fresh, glutamate-free culture medium (still containing the respective concentrations of this compound).
-
Cell viability is assessed 24 hours later using standard methods such as the MTT assay or by counting viable neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).
Oxygen-Glucose Deprivation (OGD) Model
The OGD model simulates the conditions of ischemic stroke in vitro by depriving neuronal cultures of both oxygen and glucose.[8][9][10][11]
a. OGD Procedure:
-
Mature primary neuronal cultures are washed and the medium is replaced with a glucose-free balanced salt solution.
-
The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant but sub-maximal cell death (e.g., 60-90 minutes).
-
This compound is typically added to the glucose-free medium before and during the OGD period.
b. Reperfusion and Assessment:
-
Following the OGD period, the glucose-free medium is replaced with the original, complete culture medium (reoxygenation/reperfusion).
-
Cell viability and other endpoints (e.g., apoptosis markers, mitochondrial function) are assessed at various time points after reperfusion (e.g., 24, 48, or 72 hours).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in this compound's neuroprotective action and a typical experimental workflow for its in vitro evaluation.
References
- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. In vitro ischemia promotes glutamate-mediated free radical generation and intracellular calcium accumulation in hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Ischemia Promotes Glutamate-Mediated Free Radical Generation and Intracellular Calcium Accumulation in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke: A Proteomics-Driven Systems Biological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Abbreviated History of Aptiganel Hydrochloride in Ischemic Stroke: A Promising Neuroprotectant's Journey Through Clinical Trials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The concept of neuroprotection in acute ischemic stroke has been a tantalizing goal for decades. Among the many candidates, Aptiganel Hydrochloride (CNS 1102), also known as Cerestat, emerged as a promising agent due to its targeted mechanism of action. This technical guide provides a comprehensive historical overview of the clinical trials of this compound for the treatment of ischemic stroke, with a focus on quantitative data, experimental protocols, and the underlying scientific rationale.
This compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] During an ischemic event, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions and triggering a cascade of neurotoxic events that result in neuronal death.[4][5] By blocking the ion channel of the NMDA receptor, Aptiganel was designed to interrupt this excitotoxic cascade and preserve brain tissue.[1][6] Preclinical studies in various animal models of focal cerebral ischemia demonstrated significant neuroprotective effects, with reductions in infarct volume of up to 70% when administered within an hour of stroke onset.[6] These encouraging results paved the way for human clinical trials.
Quantitative Data Summary
The clinical development of this compound for ischemic stroke culminated in a significant, multicenter, randomized, double-blind, placebo-controlled trial. The following tables summarize the key quantitative data from this pivotal study.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Placebo (n=214) | Low-Dose Aptiganel (n=200) | High-Dose Aptiganel (n=214) |
| Mean Age (years) | 71.5 | 71.5 | 71.5 |
| Male (%) | 50.3% | 50.3% | 50.3% |
| Mean NIHSS Score at Baseline | 13.9 | 14.1 | 14.2 |
| Time from Stroke Onset to Treatment (hours, median) | 5.1 | 5.0 | 5.0 |
| History of Hypertension (%) | 69.6% | 71.0% | 68.2% |
| History of Atrial Fibrillation (%) | 22.4% | 20.5% | 23.8% |
| History of Diabetes Mellitus (%) | 24.3% | 27.5% | 26.6% |
Data sourced from Albers et al., JAMA 2001.[1]
Table 2: Dosing Regimens
| Treatment Group | Bolus Dose | Infusion Dose | Duration |
| Placebo | Placebo | Placebo | 12 hours |
| Low-Dose Aptiganel | 3 mg | 0.5 mg/h | 12 hours |
| High-Dose Aptiganel | 5 mg | 0.75 mg/h | 12 hours |
Data sourced from Albers et al., JAMA 2001.[1]
Table 3: Primary and Secondary Efficacy Outcomes
| Outcome Measure | Placebo (n=214) | Low-Dose Aptiganel (n=200) | High-Dose Aptiganel (n=214) | P-Value |
| Median Modified Rankin Scale (mRS) Score at 90 Days | 3 | 3 | 3 | .31 |
| Favorable Outcome (mRS 0-1) at 90 Days (%) | 24.8% | 22.0% | 21.0% | NS |
| Mean Change in NIHSS Score at 7 Days | -0.8 | Not Reported | +0.9 | .04 |
Data sourced from Albers et al., JAMA 2001.[1] NS: Not Significant
Table 4: Safety Outcomes (Mortality)
| Time Point | Placebo (n=214) | Low-Dose Aptiganel (n=200) | High-Dose Aptiganel (n=214) | P-Value (vs. Placebo) |
| Mortality at 120 Days (%) | 19.2% | 22.5% | 26.3% | .39 (Low-Dose), .06 (High-Dose) |
Data sourced from Albers et al., JAMA 2001.[1]
Experimental Protocols
The pivotal clinical trial of this compound was a nested phase 2/phase 3 randomized controlled trial conducted between July 1996 and September 1997 across 156 medical centers in multiple countries.[1]
Inclusion and Exclusion Criteria
-
Inclusion Criteria:
-
Age 18 years or older.
-
Clinical diagnosis of acute hemispheric ischemic stroke.
-
Treatment initiation within 6 hours of definite stroke onset.
-
National Institutes of Health Stroke Scale (NIHSS) score of at least 4.
-
Pre-stroke modified Rankin Scale (mRS) score of 1 or less.
-
-
Exclusion Criteria:
-
Rapidly improving neurological signs.
-
Evidence of intracranial hemorrhage on computed tomography (CT) scan.
-
Seizure at stroke onset.
-
Severe comorbid illness limiting potential for improvement.
-
Systolic blood pressure >200 mm Hg or diastolic blood pressure >120 mm Hg.
-
Treatment Administration
Eligible and consented patients were randomized to receive placebo, low-dose aptiganel, or high-dose aptiganel. The study drug was administered as an intravenous bolus followed by a 12-hour continuous infusion.[1]
Outcome Assessments
-
Primary Efficacy Endpoint: The primary measure of clinical outcome was the score on the modified Rankin Scale (mRS) at 90 days after the stroke.[1] The mRS is a 7-point scale for measuring the degree of disability or dependence in the daily activities of people who have had a stroke.
-
Secondary Efficacy Endpoints: These included mortality at 120 days and the change in the National Institutes of Health Stroke Scale (NIHSS) score at 7 days after stroke.[1]
-
Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms, and laboratory tests.
Statistical Analysis
The primary analysis was a comparison of the distribution of the 90-day mRS scores among the three treatment groups. The sample size was planned for a larger phase 3 trial, but the study was suspended early by the data and safety monitoring board due to a lack of efficacy and a trend towards increased mortality in the high-dose group.[1][7]
Signaling Pathways and Experimental Workflows
To visually represent the scientific basis and the operational conduct of the this compound clinical trials, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of excitotoxicity in ischemic stroke and the mechanism of action of this compound.
Caption: Experimental workflow of the this compound clinical trial for acute ischemic stroke.
Conclusion and Future Directions
The clinical trials of this compound for ischemic stroke, despite a strong preclinical rationale, ultimately failed to demonstrate efficacy and raised safety concerns.[1][8][9] The primary endpoint of improved functional outcome at 90 days was not met, and there was a concerning, albeit not statistically significant, trend towards increased mortality in the high-dose group.[1] The reasons for this failure are likely multifactorial and reflect the broader challenges in translating neuroprotective strategies from animal models to human clinical practice.[10] Potential contributing factors include the narrow therapeutic window, the heterogeneity of stroke subtypes in the patient population, and the possibility that blocking NMDA receptors, which are crucial for normal neuronal function, may have off-target detrimental effects.[1][3] The history of this compound serves as a critical case study in the development of neuroprotective agents for stroke, highlighting the importance of refining patient selection, optimizing dosing, and perhaps exploring combination therapies in future clinical trials.
References
- 1. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound in acute ischemic stroke: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Neuroprotection in stroke [medscape.com]
- 8. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rochester.edu [rochester.edu]
- 10. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
Aptiganel Hydrochloride: A Technical Review of its Discovery, Development, and Discontinuation
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Aptiganel (B1665152) Hydrochloride (CNS 1102) emerged as a promising neuroprotective agent targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade following ischemic stroke and traumatic brain injury. Preclinical studies demonstrated significant neuroprotective effects in various animal models, fueling optimism for its therapeutic potential. However, this initial promise did not translate into clinical success. Phase II and III clinical trials were ultimately terminated due to a lack of efficacy and safety concerns, including increased mortality and adverse cardiovascular and central nervous system effects. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Aptiganel Hydrochloride, offering valuable insights for researchers and professionals in the field of neuroprotective drug development. The document details the drug's mechanism of action, summarizes key preclinical and clinical data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex biological and experimental pathways using Graphviz diagrams.
Introduction
Ischemic stroke and traumatic brain injury (TBI) represent major global health challenges, characterized by a complex pathophysiology involving a cascade of deleterious events, a significant component of which is excitotoxicity. This process, primarily mediated by the overactivation of glutamate (B1630785) receptors, leads to neuronal death and subsequent neurological deficits. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in this excitotoxic cascade.[1][2] This understanding spurred the development of NMDA receptor antagonists as a potential therapeutic strategy for these acute neurological injuries.[3]
This compound, also known as CNS 1102, was developed as a selective, non-competitive antagonist of the NMDA receptor. It demonstrated considerable promise in preclinical models of focal cerebral ischemia and traumatic brain injury, consistently reducing infarct volume and improving neurological outcomes in animal studies.[4][5] These encouraging preclinical findings led to its advancement into clinical trials with the hope of providing a much-needed neuroprotective therapy for stroke patients.[6]
However, the translation from preclinical efficacy to clinical benefit proved to be a significant hurdle. A series of clinical trials, including a large, randomized controlled trial, failed to demonstrate a clinical benefit of Aptiganel in patients with acute ischemic stroke. Furthermore, the trials revealed a concerning safety profile, with trends toward increased mortality and a higher incidence of adverse events in the treatment arms. The development of this compound was subsequently discontinued.
This in-depth technical guide aims to provide a comprehensive retrospective on the journey of this compound, from its discovery and promising preclinical development to its ultimate failure in the clinical arena. By examining the scientific and clinical data, this document seeks to offer valuable lessons and insights for the ongoing quest to develop effective neuroprotective therapies.
Mechanism of Action
This compound is a selective, non-competitive antagonist that acts on the ion channel associated with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of GluN1 and GluN2 subunits.[7] For the channel to open, it requires the binding of two co-agonists: glutamate to the GluN2 subunit and glycine (B1666218) or D-serine to the GluN1 subunit.[2][8] Upon activation, the channel becomes permeable to cations, most notably Ca2+.[8]
Under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg2+) in a voltage-dependent manner.[8] Depolarization of the postsynaptic membrane relieves this Mg2+ block, allowing for ion influx. In pathological conditions such as ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, resulting in a massive influx of Ca2+. This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death, a process known as excitotoxicity.[1]
This compound exerts its neuroprotective effect by binding with high affinity to a site within the ion channel of the NMDA receptor. This binding physically obstructs the flow of ions, including Ca2+, through the channel, even when glutamate and glycine are bound to their respective sites. As a non-competitive antagonist, its action is not overcome by high concentrations of glutamate, making it a potentially robust neuroprotective agent in the context of excitotoxicity.
Preclinical Development
This compound demonstrated significant neuroprotective effects in a variety of preclinical models of acute neurological injury. These studies were crucial in establishing the rationale for its clinical development.
In Vitro Studies
In primary neuronal cultures, Aptiganel was shown to protect neurons from glutamate-induced excitotoxicity. These in vitro assays were fundamental in confirming the drug's mechanism of action and its potential as a neuroprotective agent.
Glutamate Excitotoxicity Assay using Lactate Dehydrogenase (LDH) Release:
This assay is a common method to quantify cell death by measuring the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine) on poly-D-lysine coated plates. Cultures are maintained for at least 14 days in vitro to allow for maturation and synapse formation.[9]
-
Compound Incubation: Prior to the glutamate challenge, the neuronal cultures are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[10]
-
Glutamate Insult: An excitotoxic concentration of L-glutamate (e.g., 25 µM) is added to the culture medium.[1] The duration of glutamate exposure can vary (e.g., 60 minutes), after which the glutamate-containing medium is replaced with fresh, pre-warmed medium.[1]
-
LDH Assay: After a recovery period (e.g., 24 hours) post-glutamate exposure, a sample of the culture supernatant is collected.[10] The amount of LDH released is quantified using a commercially available LDH cytotoxicity assay kit. The assay involves the reduction of NAD+ to NADH by LDH, which then reduces a tetrazolium salt to a colored formazan (B1609692) product.[1][11] The absorbance of the formazan is measured spectrophotometrically at 490 nm.[1]
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the LDH release in Aptiganel-treated cultures to that in vehicle-treated, glutamate-exposed cultures and untreated control cultures.
In Vivo Studies
Aptiganel's neuroprotective efficacy was evaluated in several animal models of ischemic stroke and traumatic brain injury.
The most common animal model used to evaluate potential stroke therapies is the middle cerebral artery occlusion (MCAO) model in rodents. Aptiganel was shown to reduce infarct volume by 40-70% in rat models of both permanent and temporary MCAO when administered up to one hour after the ischemic insult.[5]
Table 1: Summary of Preclinical Efficacy of Aptiganel in Focal Cerebral Ischemia
| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |
| Rat MCAO (permanent) | Not specified | Infarct Volume | 40-70% reduction | [5] |
| Rat MCAO (temporary) | Not specified | Infarct Volume | 40-70% reduction | [5] |
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:
This model mimics human ischemic stroke by temporarily blocking blood flow to the middle cerebral artery.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[12][13] The ECA is ligated distally, and a temporary clip is placed on the ICA.[14] A small incision is made in the ECA stump.[13] A silicon-coated monofilament suture (e.g., 4-0 nylon) is introduced through the ECA into the ICA and advanced until it occludes the origin of the middle cerebral artery (MCA).[12][15] The occlusion is typically maintained for a specific duration (e.g., 60 or 120 minutes).[12]
-
Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.[14] The ECA stump is then permanently ligated.
-
Drug Administration: this compound or vehicle is administered intravenously at a predetermined time point relative to the onset of ischemia.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.[14] The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).[14] The infarct volume is then quantified using image analysis software.
-
Aptiganel was also evaluated in a controlled cortical impact (CCI) injury model in rats, a widely used model of TBI.
Table 2: Summary of Preclinical Efficacy of Aptiganel in Traumatic Brain Injury
| Animal Model | Dosing Regimen | Primary Outcome(s) | Result(s) | Reference |
| Rat CCI | Not specified | Contusion Volume, Hemispheric Swelling | Decreased contusion volume and hemispheric swelling | [5] |
Controlled Cortical Impact (CCI) Injury in Rats:
This model produces a focal contusion by directly impacting the exposed cortex.
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.[7][8]
-
Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., the parietal cortex).[7][16]
-
Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura mater at a defined velocity, depth, and dwell time.[17][18]
-
Drug Administration: this compound or vehicle is administered at a specified time point post-injury.
-
Outcome Assessment:
-
Contusion Volume Measurement: At a predetermined time point, animals are euthanized, and their brains are sectioned and stained (e.g., with cresyl violet). The contusion volume is then calculated using stereological methods.
-
Brain Edema Measurement: Brain edema can be assessed using the wet-dry weight method.[19] Brain tissue samples from the injured and contralateral hemispheres are weighed before and after drying in an oven to determine the water content.[19]
-
Clinical Development
Based on the promising preclinical data, this compound advanced into clinical trials for the treatment of acute ischemic stroke.
Phase II Studies
Several Phase II studies were conducted to assess the safety, tolerability, and pharmacokinetics of Aptiganel in both healthy volunteers and stroke patients. These studies established a dose-dependent profile of central nervous system (CNS) and cardiovascular side effects, including elevated blood pressure.[20] A tolerable dose that achieved plasma concentrations shown to be neuroprotective in animal models was identified.[20]
Table 3: Summary of a Phase II Safety and Tolerability Study of Aptiganel in Acute Ischemic Stroke
| Study Design | Patient Population | Dosing Regimens | Key Findings | Reference |
| Double-blind, randomized, placebo-controlled, multicenter | 46 patients with acute ischemic stroke within 24 hours of onset | Ascending IV bolus doses (3, 4.5, 6, and 7.5 mg); Bolus followed by infusion (6 mg + 1 mg/h; 4.5 mg + 0.75 mg/h for 12 hours) | 4.5 mg bolus + 0.75 mg/h infusion was tolerable but caused a mean rise in systolic blood pressure of ~30 mm Hg and some CNS effects. Achieved plasma concentrations >10 ng/mL. | [20] |
Phase II Clinical Trial Design (Safety and Tolerability):
-
Patient Population: Patients with acute ischemic stroke presenting within a specific time window (e.g., 24 hours) from symptom onset.[20]
-
Inclusion/Exclusion Criteria: Specific criteria were used to select a relatively homogenous patient population.
-
Study Design: Double-blind, randomized, placebo-controlled, dose-escalation design.[20]
-
Randomization: Patients were randomly assigned to receive either this compound at different dose levels or a placebo.[20]
-
Intervention: Intravenous administration of the study drug as a bolus followed by a continuous infusion for a specified duration (e.g., 12 hours).[20]
-
Assessments:
-
Safety and Tolerability: Monitoring of vital signs, adverse events, and laboratory parameters.
-
Pharmacokinetics: Serial blood sampling to determine the plasma concentration of Aptiganel.
-
Neurological and Functional Status: Assessment at baseline and follow-up using scales such as the NIHSS and the Modified Rankin Scale (mRS).
-
Phase II/III Efficacy Trial
A large, nested Phase II/III randomized controlled trial was initiated to determine the efficacy of Aptiganel in improving clinical outcomes in patients with acute ischemic stroke.
Table 4: Summary of the Phase II/III Randomized Controlled Trial of Aptiganel in Acute Ischemic Stroke
| Study Design | Patient Population | Dosing Regimens | Primary Efficacy Endpoint | Key Results | Reference |
| Nested phase 2/phase 3 randomized controlled trial | 628 patients with hemispheric ischemic stroke within 6 hours of onset | High-dose: 5-mg bolus + 0.75 mg/h for 12 hours; Low-dose: 3-mg bolus + 0.5 mg/h for 12 hours; Placebo | Modified Rankin Scale (mRS) score at 90 days | No improvement in outcome for either Aptiganel group compared to placebo. Trend towards higher mortality in the high-dose group. |
Phase III Clinical Trial Design (Efficacy):
-
Patient Population: Patients with acute hemispheric ischemic stroke presenting within 6 hours of symptom onset.
-
Inclusion/Exclusion Criteria: Similar to Phase II studies but potentially with more refined criteria.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Randomization: Patients were randomly assigned to one of three treatment groups: high-dose Aptiganel, low-dose Aptiganel, or placebo.
-
Intervention: Intravenous administration of the assigned treatment for 12 hours.
-
Primary and Secondary Endpoints:
-
Primary: The primary measure of efficacy was the Modified Rankin Scale (mRS) score at 90 days post-stroke. The mRS is a 7-point scale (0-6) that measures the degree of disability or dependence in daily activities.
-
Secondary: Secondary endpoints included mortality and the change in the National Institutes of Health Stroke Scale (NIHSS) score at 7 days. The NIHSS is a systematic assessment tool that provides a quantitative measure of stroke-related neurologic deficit.
-
Reasons for Discontinuation
The development of this compound was terminated due to the unfavorable results of the Phase II/III clinical trial. The trial was suspended by the sponsor and the independent data and safety monitoring board because of a lack of efficacy and a potential for harm.
The key findings that led to the discontinuation were:
-
Lack of Efficacy: There was no improvement in the primary outcome (mRS score at 90 days) for patients treated with either low-dose or high-dose Aptiganel compared to placebo.
-
Potential for Harm: A trend towards increased mortality was observed in the high-dose Aptiganel group compared to the placebo group. Additionally, adverse events such as somnolence, confusion, cerebral edema, hypertension, and ventricular dysrhythmias were more common in patients treated with Aptiganel.
Conclusion
The story of this compound is a salient example of the challenges inherent in translating promising preclinical findings for neuroprotective agents into clinically effective therapies. Despite a strong scientific rationale and robust preclinical data, Aptiganel failed to demonstrate efficacy in human trials and was associated with significant safety concerns. This outcome underscores the complexities of acute ischemic stroke pathophysiology and the difficulty in targeting a single mechanism in a heterogeneous patient population.
The discontinuation of Aptiganel, along with other NMDA receptor antagonists, has prompted a re-evaluation of strategies for neuroprotection. Several factors may have contributed to its failure, including the narrow therapeutic window for intervention, the potential for off-target effects, and the challenge of achieving a therapeutic concentration in the brain without causing systemic toxicity. The lessons learned from the development of this compound continue to inform the design of future preclinical studies and clinical trials for neuroprotective agents, emphasizing the need for more sophisticated animal models, a better understanding of the blood-brain barrier, and the development of drugs with improved safety profiles. While Aptiganel did not fulfill its initial promise, its journey provides invaluable knowledge for the ongoing effort to develop effective treatments for acute neurological injuries.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. Dissecting diverse functions of NMDA receptors by structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Aptiganel Hcl (Cerestat) in Early Acute Stroke Treatment - Claude Hemphill [grantome.com]
- 7. [PDF] Structure, function, and allosteric modulation of NMDA receptors | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 11. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Transient Intraluminal Filament Middle Cerebral Artery Occlusion Stroke Model in Rats: A Step-by-Step Guide and Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. protocols.io [protocols.io]
- 17. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. An investigation of cerebral edema and injury volume assessments for controlled cortical impact injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of CNS 1102
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS 1102, also known as aptiganel (B1665152) or Cerestat, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in basic neuroscience research. Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive calcium influx that leads to excitotoxicity and subsequent neuronal cell death. This technical guide provides a comprehensive overview of the core basic research applications of CNS 1102, with a focus on its neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Core Mechanism of Action: Antagonism of the NMDA Receptor
CNS 1102 exerts its neuroprotective effects by targeting the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system. Under pathological conditions such as ischemia or trauma, excessive release of the neurotransmitter glutamate (B1630785) leads to overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺) into the neuron, initiating a cascade of neurotoxic events.
CNS 1102 is a use-dependent, non-competitive antagonist, meaning it preferentially binds to the NMDA receptor when the channel is in its open state, a state induced by the binding of glutamate and a co-agonist like glycine. It specifically binds to a site within the ion channel pore, often referred to as the phencyclidine (PCP) binding site, effectively blocking the channel and preventing further Ca²⁺ influx.[1] This action is crucial in mitigating the downstream effects of excitotoxicity.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
The overactivation of NMDA receptors and the subsequent Ca²⁺ overload trigger several downstream pathways leading to neuronal death. Key events in this excitotoxic cascade include:
-
Activation of Catabolic Enzymes: Elevated intracellular Ca²⁺ activates various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.
-
Mitochondrial Dysfunction: Excessive Ca²⁺ is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c. This impairs ATP production and increases the generation of reactive oxygen species (ROS).
-
Nitric Oxide Synthase (nNOS) Activation: Ca²⁺ influx activates nNOS, leading to the production of nitric oxide (NO). While NO has physiological roles, in excess and in the presence of superoxide (B77818) radicals, it forms the highly damaging peroxynitrite (ONOO⁻).
-
Oxidative Stress: The combination of mitochondrial dysfunction and other enzymatic activities leads to a surge in ROS and reactive nitrogen species (RNS), causing widespread damage to lipids, proteins, and DNA.
-
Apoptosis and Necrosis: Depending on the severity and duration of the excitotoxic insult, neurons may undergo either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
The following diagram illustrates the signaling pathway of NMDA receptor-mediated excitotoxicity and the point of intervention for CNS 1102.
Basic Research Applications and Quantitative Data
The primary basic research application of CNS 1102 is as a neuroprotective agent in models of acute neuronal injury. The following sections summarize key findings from preclinical studies in ischemic stroke and traumatic brain injury.
Neuroprotection in Ischemic Stroke
CNS 1102 has demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia. Studies have shown that it can reduce the size of the ischemic lesion and improve neurological outcomes.
| Study Parameter | Vehicle (Control) Group | CNS 1102-Treated Group | P-value | Reference |
| Neuronal Damage (Cortex) | Significantly higher | Significantly lower | < 0.05 | |
| Neuronal Damage (Striatum) | Significantly higher | Significantly lower | < 0.05 | |
| Axonal Integrity (OD Ratio) | 0.61 ± 0.18 | 0.93 ± 0.08 | < 0.01 | |
| Myelin Sheath Integrity (OD Ratio) | 0.67 ± 0.19 | 0.95 ± 0.07 | = 0.01 | |
| Neurological Score | Significantly worse | Significantly improved | < 0.05 |
OD Ratio: Optical Density Ratio, a measure of structural integrity.
Neuroprotection in Traumatic Brain Injury (TBI)
CNS 1102 has also been investigated for its neuroprotective potential in models of TBI. Research indicates that it can reduce post-traumatic brain edema, lower intracranial pressure, and decrease the volume of the contusion.
| Study Parameter | Vehicle (Control) Group | CNS 1102-Treated Group | P-value | Reference |
| Contusion Volume (mm³) | 77.3 ± 5.8 | 66.8 ± 3.9 | < 0.05 | |
| Hemispheric Swelling (%) | 11.1 ± 0.8 | 8.2 ± 1.4 | Not specified | |
| Brain Water Content (%) | 82.78 ± 0.12 | 82.30 ± 0.18 | < 0.05 | |
| Intracranial Pressure (ICP) (mm Hg) | 31.7 ± 3.5 | 26.3 ± 2.2 | Not specified | |
| Cerebral Perfusion Pressure (CPP) (mm Hg) | 57.7 ± 4.8 | 82.1 ± 4.4 | < 0.05 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the basic research applications of CNS 1102.
In Vivo Model: Temporary Focal Ischemia in Rats
This protocol is adapted from a study demonstrating the neuroprotective effects of CNS 1102 in a rat model of stroke.
Objective: To assess the neuroprotective effect of CNS 1102 on gray and white matter after temporary focal cerebral ischemia.
Animal Model: Male Sprague-Dawley rats.
Experimental Groups:
-
CNS 1102 Group: Treated with CNS 1102.
-
Vehicle Group: Treated with saline.
Surgical Procedure (Intraluminal Suture Occlusion Model):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the pterygopalatine artery.
-
Insert a nylon suture filament through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 15 minutes of occlusion, withdraw the suture to allow reperfusion.
Drug Administration:
-
Immediately after reperfusion, administer an intravenous (i.v.) bolus injection of CNS 1102 (1.13 mg/kg in saline) or an equivalent volume of saline.
-
Follow the bolus with a continuous i.v. infusion of CNS 1102 (0.33 mg/kg per hour) or saline for 3.75 hours.
Post-operative Care and Assessment:
-
Monitor physiological parameters during and after surgery.
-
Allow the animals to recover for 72 hours.
-
Perform neurological scoring at specified time points.
-
At 72 hours, perfuse the animals with a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains for histological analysis.
Histological Analysis:
-
Process the brains for paraffin (B1166041) or frozen sectioning.
-
Perform staining to assess neuronal damage (e.g., Hematoxylin and Eosin), myelin integrity (e.g., Luxol Fast Blue), and axonal integrity (e.g., Bielschowsky's silver stain).
-
Quantify neuronal necrosis, and measure the optical densities of myelin and axons in specific brain regions (e.g., internal capsule).
Experimental Workflow:
In Vivo Model: Controlled Cortical Impact (CCI) Traumatic Brain Injury in Rats
This protocol is based on a study investigating the effects of CNS 1102 following traumatic brain injury.
Objective: To evaluate the effect of CNS 1102 on contusion volume, brain edema, and intracranial pressure after controlled cortical impact injury.
Animal Model: Male Sprague-Dawley rats.
Experimental Groups:
-
CNS 1102 Group: TBI + CNS 1102 administration.
-
Vehicle Group: TBI + vehicle administration.
Surgical Procedure (Controlled Cortical Impact):
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., left parietal cortex), keeping the dura mater intact.
-
Use a pneumatic impactor device to deliver a controlled cortical impact with defined parameters (e.g., velocity, depth, and dwell time).
Drug Administration:
-
Administer an intravenous (i.v.) injection of CNS 1102 (2 mg/kg) or vehicle 15 minutes after the injury.
Post-operative Care and Assessment:
-
Suture the scalp and allow the animal to recover from anesthesia.
-
Monitor for 24 hours.
-
For a subset of animals, monitor intracranial pressure (ICP) and mean arterial blood pressure (MABP) to calculate cerebral perfusion pressure (CPP).
-
At 24 hours, sacrifice the animals for brain tissue analysis.
Outcome Measures:
-
Contusion Volume: Perfuse the brains and perform planimetric measurement of the contusion volume on coronal sections.
-
Brain Edema and Water Content: Determine hemispheric swelling and brain water content using the wet/dry weight method.
Experimental Workflow:
In Vitro Glutamate Excitotoxicity Assay
This protocol provides a general framework for assessing the neuroprotective effects of compounds like CNS 1102 against glutamate-induced excitotoxicity in primary neuronal cultures.
Objective: To determine the ability of a test compound to protect neurons from glutamate-induced cell death.
Cell Culture:
-
Prepare primary neuronal cultures (e.g., from rat cortical or hippocampal tissue) and plate them on appropriate culture vessels (e.g., 96-well plates).
-
Maintain the cultures in a suitable growth medium for a period that allows for the development of synaptic connections (e.g., 14 days in vitro).
Experimental Procedure:
-
Pre-treatment: Incubate the neuronal cultures with the test compound (e.g., CNS 1102 at various concentrations) or vehicle for a specified period (e.g., 24 hours) before glutamate exposure.
-
Glutamate Insult: Add L-glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 30 mM).
-
Incubation: Incubate the cells with glutamate for a defined duration (e.g., 48 hours).
Assessment of Neuroprotection (Endpoint Assays):
-
Cell Viability: Measure cell viability using assays such as:
-
MTT or MTS assay: Measures mitochondrial metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Cell Death/Membrane Integrity:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells.
-
-
Apoptosis:
-
Caspase Activation Assays: Measure the activity of caspases (e.g., caspase-3) involved in apoptosis.
-
-
Neurite Outgrowth:
-
Immunostain for neuronal markers (e.g., β-III tubulin) and quantify neurite length and branching.
-
Data Analysis:
-
Normalize the data to the vehicle-treated, non-glutamate exposed control group (100% viability).
-
Plot dose-response curves for the test compound to determine its EC₅₀ for neuroprotection.
// Nodes A [label="Primary Neuronal\nCulture (e.g., 14 DIV)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-treatment with\nCNS 1102 or Vehicle\n(24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Glutamate Insult\n(e.g., 30 mM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Incubation\n(e.g., 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Endpoint Assays:\n- Cell Viability\n- LDH Release\n- Caspase Activity\n- Neurite Outgrowth", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Data Analysis and\nDose-Response Curves", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
References
Methodological & Application
Application Notes and Protocols for Aptiganel Hydrochloride in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptiganel Hydrochloride (CNS 1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its neuroprotective effects by binding to the ion channel of the NMDA receptor, thereby blocking the excessive influx of calcium ions (Ca2+) that leads to excitotoxicity and subsequent neuronal cell death.[1][2] This mechanism makes this compound a compound of interest for studying neuroprotective strategies in various in vitro models of neurological disorders, such as cerebral ischemia and traumatic brain injury.
These application notes provide detailed protocols for assessing the neuroprotective efficacy of this compound in an in vitro model of glutamate-induced excitotoxicity in primary neuronal cultures.
Mechanism of Action: NMDA Receptor Antagonism
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. Under pathological conditions such as stroke, excessive glutamate release leads to the overactivation of NMDA receptors. This triggers a cascade of detrimental events, including a massive influx of Ca2+, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis. This compound acts as a use-dependent channel blocker, meaning it more effectively blocks the NMDA receptor channel when it is open, a state induced by the presence of glutamate. By preventing this pathological Ca2+ overload, this compound helps to preserve neuronal integrity.
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following table presents hypothetical, yet representative, data to illustrate the expected dose-dependent neuroprotective effects in a glutamate-induced excitotoxicity assay. This data is intended for illustrative purposes to guide experimental design and data analysis. In vivo studies have shown that a plasma concentration of 10 ng/mL is associated with neuroprotection in animal models.[1]
Table 1: Representative Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Aptiganel HCl Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Glutamate Control) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.5 |
| 0 (Glutamate Only) | 45.3 ± 4.8 | 100 |
| 0.1 | 55.1 ± 5.5 | 82.3 ± 6.1 |
| 1 | 72.8 ± 6.1 | 54.7 ± 5.8 |
| 10 | 88.9 ± 5.3 | 25.4 ± 4.2 |
| 100 | 92.3 ± 4.9 | 18.9 ± 3.7 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats, a common model for in vitro neurotoxicity and neuroprotection studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) and DNase I (100 µg/mL) in HBSS
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold HBSS.
-
Dissect the embryos and isolate the cerebral cortices.
-
Mince the cortical tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, replace half of the medium with fresh complete Neurobasal medium.
-
Maintain the cultures for 7-10 days in vitro (DIV) before initiating neuroprotection assays.
Protocol 2: Glutamate-Induced Excitotoxicity and Neuroprotection Assay
This protocol details the induction of excitotoxicity using glutamate and the assessment of the neuroprotective effects of this compound.
Materials:
-
Mature primary neuronal cultures (7-10 DIV)
-
This compound stock solution (in sterile water or DMSO)
-
L-Glutamic acid stock solution (in sterile water)
-
Neurobasal medium (serum-free)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Fluorescent viability probes (e.g., Calcein-AM and Propidium Iodide)
Procedure:
-
Prepare serial dilutions of this compound in serum-free Neurobasal medium.
-
Remove the culture medium from the neuronal cultures and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cultures for 1 hour at 37°C.
-
Add L-glutamic acid to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically for your specific culture conditions). A set of control wells should not receive glutamate.
-
Incubate the plates for 24 hours at 37°C.
-
Proceed to endpoint assays to assess neuronal viability and cell death.
Protocol 3: Endpoint Assays for Neuronal Viability
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
Procedure:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
B. LDH Assay for Cytotoxicity
This assay quantifies the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells.
Procedure:
-
Carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate the reaction mixture at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
C. Fluorescent Imaging of Neuronal Viability
This method provides a qualitative and quantitative assessment of live and dead cells.
Procedure:
-
Prepare a working solution of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in a buffered saline solution.
-
Wash the cells once with the buffered saline solution.
-
Incubate the cells with the dye solution for 15-30 minutes at 37°C.
-
Capture images using a fluorescence microscope with appropriate filters.
-
Quantify the number of live and dead cells using image analysis software.
Signaling Pathway
The neuroprotective effect of this compound is primarily mediated by the blockade of the NMDA receptor and the subsequent downstream signaling cascades that are triggered by excessive Ca2+ influx.
References
Application Notes and Protocols for the Dissolution of Aptiganel Hydrochloride in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Aptiganel Hydrochloride (also known as CNS 1102) for in vitro and in vivo research applications. Adherence to these guidelines is intended to ensure solution stability and reproducibility of experimental results.
Introduction to this compound
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] By blocking the ion channel of the NMDA receptor, this compound inhibits the influx of calcium ions (Ca2+) that can lead to excitotoxicity and neuronal cell death, particularly in pathological conditions such as ischemic stroke.[2] Its neuroprotective effects have been documented in various preclinical models of focal cerebral ischemia.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | CNS 1102, Cerestat |
| Molecular Formula | C₂₀H₂₂ClN₃ |
| Molecular Weight | 339.86 g/mol |
| Appearance | White to off-white powder |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock and working solutions. The following table summarizes known solubility data. Sonication is recommended to aid dissolution.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 80.00 mg/mL | 235.39 mM |
| Water | 5.00 mg/mL | 14.71 mM |
Protocols for Solution Preparation
In Vitro Applications (e.g., Cell-Based Assays)
4.1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
4.1.2. Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.3986 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For 3.3986 mg, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Sonication can be used to expedite dissolution.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
4.1.3. Preparation of Working Solutions:
-
For cell-based experiments, dilute the DMSO stock solution with cell culture medium to the desired final concentration immediately before use.
-
Important: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
In Vivo Applications (e.g., Animal Studies)
4.2.1. Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or other appropriate vehicle
-
Sterile DMSO (if required for initial dissolution)
-
Sterile vials
-
Vortex mixer
-
Sonicator
4.2.2. Example Protocol for Intravenous Administration in Rats:
Based on preclinical studies in rats, a typical dosing regimen involves an intravenous bolus followed by an infusion.[2][3] The following is a suggested protocol for preparing an injection solution.
-
Vehicle Selection: A common vehicle for intravenous administration of compounds with limited aqueous solubility is a co-solvent system. A potential vehicle could be a mixture of DMSO and sterile saline. The final concentration of DMSO should be minimized.
-
Preparation of Dosing Solution (Example for a 1 mg/mL solution):
-
Dissolve this compound in a minimal amount of DMSO.
-
Slowly add sterile saline to the DMSO concentrate while vortexing to bring the solution to the final desired volume and concentration. Ensure the final DMSO percentage is as low as possible while maintaining solubility.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding a surfactant like Tween 80, though compatibility and toxicity must be considered).
-
The final solution should be sterile-filtered before administration.
-
Note: The optimal vehicle and formulation should be determined based on the specific experimental requirements, including the route of administration and the animal model.
Storage and Stability of Solutions
Proper storage of this compound in both powder and solution form is critical to maintain its integrity and activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| DMSO Stock Solution | -80°C | Up to 6 months |
| DMSO Stock Solution | -20°C | Up to 1 month |
| DMSO Stock Solution | 4°C | Up to 2 weeks |
Recommendations:
-
Prepare and use solutions on the same day whenever possible.
-
For stock solutions, aliquot into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Before use, allow vials to equilibrate to room temperature for at least one hour before opening.
Mechanism of Action and Signaling Pathway
This compound is a non-competitive antagonist of the NMDA receptor. In conditions of excessive glutamate (B1630785) release, such as during a stroke, NMDA receptors are over-activated, leading to a massive influx of Ca²⁺. This calcium overload triggers a cascade of downstream signaling events that ultimately lead to neuronal cell death. This compound blocks the ion channel of the NMDA receptor, thereby preventing this toxic influx of Ca²⁺.
References
Application Notes and Protocols for Aptiganel Hydrochloride in Rat Models of Focal Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptiganel (B1665152) Hydrochloride (also known as CNS 1102 or Cerestat) is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated neuroprotective effects in preclinical models of focal cerebral ischemia.[1][2] By blocking the ion channel associated with the NMDA receptor, Aptiganel Hydrochloride inhibits the excessive influx of calcium ions into neurons, a key step in the excitotoxic cascade that leads to cell death following ischemic stroke.[3] These application notes provide detailed protocols for the use of this compound in rat models of focal ischemia, specifically the middle cerebral artery occlusion (MCAO) model, to aid researchers in the evaluation of its neuroprotective potential.
Data Presentation
Table 1: this compound Dosage Regimens in Rat Models of Focal Ischemia
| Dosage Regimen | Route of Administration | Timing of Administration | Ischemia Model | Key Findings | Reference |
| Minimum Effective Dose | Intravenous (IV) | Not specified | Permanent MCAO | Achieved a neuroprotective plasma concentration of 10 ng/mL. Reduced cerebral infarct volume by 66%. | [4] |
| Bolus + Infusion | Intravenous (IV) | Immediately after reperfusion (following 15 minutes of ischemia) | Transient MCAO (15 minutes) | Significantly reduced neuronal damage in both cortex and striatum. Protected both gray and white matter from ischemic injury. | [5][6] |
| Delayed Administration | Not specified | 1 hour after ischemic onset | Intraluminal Occlusion | Significantly reduced lesion volume and improved neurological outcome at 24 hours. | [7] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and standardized method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[3]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Microsurgical instruments
-
4-0 silk suture
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip (can be prepared by heating the tip)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C. Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Surgical Incision: Make a midline cervical incision to expose the right (or left) common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation and Ligation: Carefully dissect the arteries from the surrounding tissues and vagus nerve. Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Insert the nylon monofilament through the ECA stump into the ICA until it reaches the origin of the middle cerebral artery (MCA), thereby occluding it. The insertion depth is typically 18-20 mm from the CCA bifurcation. A slight resistance indicates proper placement. If using a laser Doppler flowmeter, a significant drop in cerebral blood flow will be observed.
-
Suture and Closure: Secure the monofilament in place by tightening the ligature around the ECA stump. Close the neck incision with sutures.
-
Reperfusion (for transient MCAO): For transient ischemia models, after the desired occlusion period (e.g., 60, 90, or 120 minutes), re-anesthetize the rat, reopen the incision, and carefully withdraw the monofilament to allow for reperfusion.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Provide easy access to food and water.
Assessment of Neuroprotective Efficacy
Infarct Volume Measurement:
-
At a predetermined time point post-MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with saline followed by 4% paraformaldehyde.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct volume.
Neurological Deficit Scoring:
Assess neurological function using a standardized scoring system (e.g., Bederson's scale or a multi-point neurological severity score) at various time points post-MCAO. This allows for the evaluation of functional recovery.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of focal ischemia.
Caption: Mechanism of action of this compound as an NMDA receptor antagonist.
References
- 1. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Application Notes and Protocols: Administration of CNS 1102 in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the administration of CNS 1102 (Aptiganel), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). Cerebral ischemia leads to an excessive release of glutamate (B1630785), causing excitotoxicity and neuronal death, a process in which NMDA receptors play a crucial role.[1][2] CNS 1102 has demonstrated neuroprotective effects by blocking these receptors, thereby reducing ischemic injury to both gray and white matter.[1] This document outlines the experimental procedures for MCAO surgery, drug preparation and administration, and post-operative evaluation, including neurological scoring and histological analysis.
Mechanism of Action of CNS 1102 in Cerebral Ischemia
Cerebral ischemia triggers a cascade of events beginning with energy failure and subsequent excessive release of the excitatory neurotransmitter glutamate.[2][3] This leads to the overstimulation of glutamate receptors, particularly the NMDA receptor, resulting in a massive influx of calcium ions (Ca²⁺) into neurons.[1][2] This intracellular Ca²⁺ overload activates various downstream pathways leading to neuronal damage and cell death.[1][2] CNS 1102, as a non-competitive NMDA receptor antagonist, blocks the ion channel of the receptor, thereby preventing this pathological Ca²⁺ influx and mitigating the subsequent neurotoxic cascade.[1][2][3] This action protects both neurons in the gray matter and the structural components of the white matter, such as axons and myelin, from ischemic damage.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of CNS 1102 in a rat MCAO model.
Table 1: Effect of CNS 1102 on White Matter Integrity
| Group | Parameter | Optical Density (OD) Ratio (Ipsilateral/Contralateral) | p-value |
| CNS 1102 | Axons | 0.93 ± 0.08 | <0.01 |
| Placebo | Axons | 0.61 ± 0.18 | |
| CNS 1102 | Myelin Sheath | 0.95 ± 0.07 | =0.01 |
| Placebo | Myelin Sheath | 0.67 ± 0.19 | |
| Data are presented as mean ± SD.[1] |
Table 2: Effect of CNS 1102 on Neurological Score
| Group | Neurological Score (Arbitrary Units) | p-value |
| CNS 1102 | Significantly Improved | <0.05 |
| Placebo | - | |
| Neurological score was significantly improved in the drug-treated group.[1] |
Experimental Protocols
I. Animal Model and Surgical Procedure: Transient Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Sterile surgical instruments
-
4-0 nylon monofilament suture with a blunted, silicone-coated tip
-
Sutures (e.g., 6-0 silk)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through blunt dissection.
-
-
Vessel Ligation:
-
Carefully dissect the vagus nerve from the carotid sheath.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Place a loose ligature around the proximal ECA.
-
-
Suture Insertion:
-
Make a small incision in the ECA between the ligatures.
-
Introduce the silicone-coated 4-0 nylon monofilament suture through the incision into the ECA and advance it into the ICA.
-
Advance the suture approximately 17-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, if monitored, will confirm the occlusion.
-
-
Ischemia and Reperfusion:
-
Maintain the suture in place for the desired duration of ischemia (e.g., 15 minutes for the study cited).[1]
-
For reperfusion, carefully withdraw the suture.
-
Tighten the ligature on the ECA stump to prevent bleeding.
-
Remove the temporary ligature on the CCA to restore blood flow.
-
-
Post-Operative Care:
-
Close the surgical incision.
-
Allow the animal to recover from anesthesia in a warm environment.
-
Provide food and water ad libitum.
-
Monitor the animal for any signs of distress.
-
II. Preparation and Administration of CNS 1102
Materials:
-
CNS 1102 (Aptiganel)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and infusion pump
-
Intravenous catheter
Procedure:
-
Drug Preparation:
-
Dissolve CNS 1102 in sterile physiological saline to the desired concentration.
-
The cited study used a bolus injection of 1.13 mg/kg followed by a continuous infusion.[1]
-
-
Administration:
-
Immediately after reperfusion (following the withdrawal of the MCAO suture), administer an intravenous bolus injection of CNS 1102 (1.13 mg/kg in saline).[1]
-
Immediately follow the bolus with a continuous intravenous infusion of CNS 1102 at a rate of 0.33 mg/kg per hour for 3.75 hours.[1]
-
The control group should receive an equivalent volume of physiological saline using the same administration protocol.
-
III. Assessment of Neurological Deficit
A neurological scoring system should be used to assess the functional outcome. The assessment should be performed by an observer blinded to the treatment groups. A variety of scoring systems exist, and one such as the modified Bederson score or a composite neuroscore can be employed.
Example of a Simple Neurological Scoring System:
-
0: No apparent deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion) without circling.
-
3: Circling to the contralateral side.
IV. Histological Analysis
1. Tissue Preparation:
-
At a predetermined time point post-MCAO (e.g., 72 hours), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.[1]
-
Dissect the brains and post-fix in 4% paraformaldehyde.
-
Process the brains for paraffin (B1166041) embedding and section coronally.
2. Staining for Myelin (Luxol Fast Blue Stain):
-
Deparaffinization and Hydration: Deparaffinize sections and hydrate (B1144303) through graded alcohols to 95% ethanol (B145695).
-
Staining: Immerse slides in Luxol Fast Blue solution in a 56°C oven overnight.
-
Differentiation:
-
Rinse with 95% ethanol and then distilled water.
-
Immerse in lithium carbonate solution for a brief period (e.g., 30 seconds).
-
Continue differentiation in 70% ethanol.
-
Rinse in distilled water.
-
Check microscopically until gray matter is colorless and white matter is sharply defined.
-
-
Counterstaining (optional): Counterstain with Cresyl Violet.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
3. Staining for Axons (Bielschowsky's Silver Stain):
-
Deparaffinization and Hydration: Deparaffinize sections and hydrate to distilled water.
-
Sensitization: Place slides in pre-warmed 10% silver nitrate (B79036) solution.
-
Ammoniacal Silver Treatment:
-
Prepare an ammoniacal silver solution by adding concentrated ammonium (B1175870) hydroxide (B78521) dropwise to the silver nitrate solution until the initial precipitate just dissolves.
-
Incubate sections in this solution.
-
-
Reduction: Place slides in a developer solution containing formaldehyde (B43269) until sections turn dark brown/black.
-
Toning (optional): Tone in gold chloride solution.
-
Fixation: Fix in sodium thiosulfate.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
4. Quantification:
-
Capture images of the stained sections.
-
Measure the optical density (OD) of the stained axons and myelin in the internal capsule of both the ipsilateral (ischemic) and contralateral hemispheres.
-
Calculate the OD ratio (ipsilateral/contralateral) to quantify the extent of white matter damage.
Conclusion
This document provides a comprehensive guide for the administration and evaluation of the neuroprotective agent CNS 1102 in a rat model of MCAO. Adherence to these detailed protocols will enable researchers to investigate the therapeutic potential of NMDA receptor antagonists in the context of ischemic stroke with a high degree of reproducibility. The provided data and methodologies offer a solid foundation for further preclinical studies in stroke research and drug development.
References
Application Notes and Protocols for Aptiganel Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptiganel (B1665152) Hydrochloride, also known as CNS 1102, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exerts its function by binding within the ion channel of the receptor complex, thereby blocking the influx of calcium and other ions that are crucial for neuronal signaling and, in excess, can lead to excitotoxicity and cell death.[1][2] These properties make Aptiganel Hydrochloride a valuable tool for in vitro research in neuroscience, particularly for studies involving neuroprotection and the modulation of glutamatergic neurotransmission. In primary neuronal cultures, Aptiganel has been shown to be neuroprotective against toxic concentrations of the excitatory amino acid glutamate (B1630785).[1][2]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective effects against glutamate-induced excitotoxicity.
Mechanism of Action
This compound is a diarylguanidine derivative that acts as a non-competitive antagonist at the NMDA receptor.[1][3] Under conditions of excessive glutamate release, as occurs during ischemic events, the NMDA receptor is over-activated, leading to a massive influx of Ca²⁺ into the neuron. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately culminating in neuronal apoptosis or necrosis. By physically blocking the ion channel, this compound prevents this pathological rise in intracellular calcium, thereby mitigating the downstream neurotoxic effects.
Mechanism of this compound at the NMDA receptor.
Data Presentation
| Parameter | Value | Species/Model | Reference |
| Neuroprotective Plasma Concentration | 10 ng/mL | Animal models of focal cerebral ischemia | [2][4] |
| Proposed In Vitro Starting Concentration Range | 1 - 100 ng/mL (approx. 3 - 300 nM) | Primary Neuronal Cultures | |
| Maximum Tolerated Dose (IV Bolus in humans) | ~30 µg/kg | Healthy Human Volunteers |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for studying neurodegenerative processes.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E15-16)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain or Trypsin solution
-
DNase I
-
Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold HBSS.
-
Dissect the embryos and isolate the cerebral cortices.
-
Mince the cortical tissue and transfer it to a conical tube containing a papain or trypsin solution with DNase I.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding a serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-ornithine coated plates at a suitable density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace half of the culture medium every 2-3 days.
-
Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol outlines a method to induce excitotoxicity in primary neuronal cultures using glutamate and to assess the neuroprotective capacity of this compound.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound stock solution (in sterile water or DMSO)
-
L-glutamic acid stock solution (in sterile water)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Plate reader
Procedure:
-
Pre-treatment: 24 hours prior to glutamate exposure, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 ng/mL). Include a vehicle control group.
-
Excitotoxicity Induction: After the pre-treatment period, add L-glutamic acid to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM; this should be optimized for your specific culture conditions). Maintain the this compound concentrations. Include a control group with no glutamate and no Aptiganel, and a group with glutamate and vehicle.
-
Incubation: Incubate the cultures for the desired period of excitotoxic insult (e.g., 6-24 hours).
-
Assessment of Cell Death (LDH Assay):
-
Collect a sample of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, remove the culture medium and replace it with a medium containing MTT reagent.
-
Incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a proprietary solution).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Experimental workflow for assessing neuroprotection.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of NMDA receptor-mediated excitotoxicity in primary neuronal cultures. The protocols provided herein offer a framework for assessing its neuroprotective efficacy. Researchers should optimize parameters such as drug concentration, glutamate concentration, and incubation times for their specific experimental setup and neuronal culture type. The use of multiple, complementary assays to assess cell health is highly recommended for robust and reliable data.
References
Application Notes and Protocols for Electrophysiology Studies of CNS 1102 on NMDA Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS 1102, also known as Aptiganel, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It acts as an open-channel blocker, meaning it enters and occludes the ion channel pore of the NMDA receptor when the receptor is in its active, open state. This mechanism of action makes CNS 1102 a valuable tool for studying the physiological and pathological roles of NMDA receptor-mediated glutamatergic neurotransmission. Over-activation of NMDA receptors is implicated in excitotoxicity, a key process in a variety of neurological disorders, including stroke and traumatic brain injury. Therefore, understanding the interaction of compounds like CNS 1102 with NMDA receptors is of significant interest in drug discovery and development.
These application notes provide a detailed protocol for characterizing the inhibitory effects of CNS 1102 on NMDA receptor currents using the whole-cell patch-clamp electrophysiology technique.
Data Presentation
The following tables summarize the key quantitative data for CNS 1102, which can be experimentally determined using the protocols described below.
Table 1: Pharmacological Properties of CNS 1102
| Parameter | Value | Cell Type/Expression System | Reference |
| Mechanism of Action | Non-competitive NMDA Receptor Antagonist | N/A | [1][2] |
| Binding Site | Ion Channel Pore | N/A | [3] |
| IC₅₀ | To be determined experimentally | e.g., Primary Neurons or Recombinant Cells | N/A |
| Voltage Dependency | To be determined experimentally | e.g., Primary Neurons or Recombinant Cells | N/A |
Table 2: Recommended Concentration Range for In Vitro Electrophysiology
| Concentration Range | Expected Effect | Notes |
| 10 nM - 1 µM | Initial screening concentrations to establish a dose-response relationship. | Based on typical potencies of similar NMDA receptor antagonists. |
| 1 µM - 100 µM | Concentrations likely to produce significant to maximal block of NMDA currents. | Higher concentrations may be needed depending on the experimental conditions and cell type. |
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of CNS 1102 on NMDA receptor currents using whole-cell voltage-clamp recordings from cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subunits).
Cell Preparation
For Primary Neuronal Cultures (e.g., Cortical or Hippocampal Neurons):
-
Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic or early postnatal rodents in ice-cold, sterile dissection medium.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells onto sterile, poly-L-lysine-coated glass coverslips at a suitable density.
-
Culture the neurons in a serum-free neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 7-14 days before recording.
For Heterologous Expression Systems (e.g., HEK293 cells):
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Transiently transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression before performing electrophysiological recordings.
Electrophysiological Recordings
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate NMDA currents, this solution should be nominally free of Mg²⁺ and contain a glycine (B1666218) co-agonist (e.g., 10 µM glycine). To block other synaptic activity, antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline) should be included.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) in the internal solution helps to block potassium channels, thereby improving the voltage clamp.
Recording Procedure:
-
Transfer a coverslip with cultured cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Acquire and record NMDA receptor-mediated currents using an appropriate patch-clamp amplifier and data acquisition software.
Drug Application
-
Prepare stock solutions of CNS 1102 in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit NMDA receptor currents.
-
Once a stable baseline current is established, co-apply different concentrations of CNS 1102 with the NMDA/glycine solution to determine its inhibitory effect.
-
To investigate the use-dependent nature of the block, pre-apply CNS 1102 before the application of the NMDA/glycine solution.
-
Wash out the drug between applications to allow for the recovery of the current.
Data Analysis
-
Measure the peak amplitude of the NMDA-evoked currents in the absence (control) and presence of different concentrations of CNS 1102.
-
Calculate the percentage of inhibition for each concentration of CNS 1102 relative to the control current.
-
Plot the percentage of inhibition as a function of the CNS 1102 concentration and fit the data with a Hill equation to determine the IC₅₀ value.
-
To assess voltage-dependency, repeat the experiment at different holding potentials and compare the degree of block.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and Site of Action for CNS 1102.
Electrophysiology Experimental Workflow
Caption: Experimental Workflow for CNS 1102 Electrophysiology.
References
- 1. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aptiganel Hydrochloride for Studying Excitotoxicity Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptiganel (B1665152) Hydrochloride (also known as CNS 1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as an open-channel blocker, binding with high affinity to a site within the ion channel pore, thereby preventing the influx of calcium and sodium ions.[1][2] This mechanism of action makes Aptiganel a valuable tool for investigating the cellular and molecular cascades involved in excitotoxicity, a pathological process implicated in a variety of neurological disorders.
Excitotoxicity is primarily triggered by the excessive activation of glutamate (B1630785) receptors, particularly the NMDA receptor.[3] This overstimulation leads to a massive influx of Ca2+, initiating a cascade of downstream events including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic and necrotic cell death pathways.[3] Aptiganel, by blocking the NMDA receptor ion channel, can be used to dissect these pathways and to evaluate potential neuroprotective strategies.
These application notes provide an overview of Aptiganel Hydrochloride's properties, quantitative data from preclinical and clinical studies, and detailed protocols for its use in both in vitro and in vivo models of excitotoxicity.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Species/Model | Reference |
| Mechanism of Action | Non-competitive NMDA receptor ion channel blocker | In vitro / In vivo | [1][2][3] |
| Binding Site | Ion channel pore | In vitro | [2] |
| Affinity | High | In vitro | [1][2] |
| IC50 | Not publicly available | - | - |
| Ki | Not publicly available | - | - |
Table 1: Pharmacological Properties of this compound
| Study Type | Dose/Concentration | Model | Key Findings | Reference |
| In vivo | 250 μg/kg (IV) | Rat; Permanent Middle Cerebral Artery Occlusion (MCAo) | Minimum dose for neuroprotection; Achieved a plasma concentration of 10 ng/mL | [2] |
| In vivo | 0.13 mg/kg (bolus) + 0.33 mg/kg/hr (infusion) | Rat; Temporary MCAo | Protected both gray and white matter from ischemic injury | [4] |
| In vivo | Treatment up to 1 hour post-occlusion | Rodent; MCAo models | Significant neuroprotective effects | [1][5] |
| Clinical Trial (Phase III) | Low Dose: 3 mg bolus + 0.5 mg/h for 12h | Human; Acute Ischemic Stroke | No significant improvement in outcome | [5][6] |
| Clinical Trial (Phase III) | High Dose: 5 mg bolus + 0.75 mg/h for 12h | Human; Acute Ischemic Stroke | No significant improvement in outcome; trend towards increased mortality | [5][6] |
| Human Volunteers | 30-100 µg/kg (IV) | Healthy Volunteers | Side effects included increased blood pressure, sensory disturbance, and catatonia at higher doses. | [7] |
Table 2: Preclinical and Clinical Data for this compound
Signaling Pathways and Experimental Workflows
Excitotoxicity Signaling Pathway
The following diagram illustrates the excitotoxicity cascade initiated by excessive glutamate release and the site of action for this compound.
Caption: Excitotoxicity pathway and Aptiganel's mechanism.
Experimental Workflow for In Vitro Neuroprotection Assay
This diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell-based excitotoxicity model.
Caption: In vitro neuroprotection assay workflow.
Experimental Protocols
In Vitro Excitotoxicity Assay Using Primary Neuronal Cultures
This protocol describes how to induce excitotoxicity in primary neuronal cultures and assess the neuroprotective effects of this compound.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
L-glutamic acid or NMDA
-
Cell viability assay kit (e.g., MTT, LDH, or ATP-based)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at a suitable density. Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium. A vehicle control (medium with the solvent used for Aptiganel) should also be prepared.
-
Pre-treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add L-glutamic acid (e.g., 20-100 µM) or NMDA (e.g., 50-200 µM) to the wells. A control group without the excitotoxic insult should be included.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
ATP Assay: Lyse the cells and measure the ATP content using a luciferase-based assay as per the manufacturer's protocol.
-
-
Data Analysis: Normalize the viability data to the control group (no excitotoxic insult) and plot the results as a function of this compound concentration to determine its neuroprotective effect.
In Vivo Middle Cerebral Artery Occlusion (MCAo) Model in Rats
This protocol describes a common in vivo model to study focal cerebral ischemia and the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
This compound solution for intravenous administration
-
Saline (vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Formalin for tissue fixation
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat with isoflurane. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. Insert the nylon monofilament into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm the occlusion.
-
Drug Administration: Immediately after occlusion or at a specified time point, administer this compound or vehicle control intravenously (e.g., as a bolus followed by an infusion).
-
Reperfusion (for transient MCAo): After the desired occlusion period (e.g., 60-120 minutes), withdraw the monofilament to allow for reperfusion. For permanent MCAo, the filament is left in place.
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor the animal for neurological deficits.
-
Infarct Volume Assessment: After a set survival period (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with saline followed by formalin.
-
TTC Staining: Section the brain into coronal slices and incubate them in a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the results between the Aptiganel-treated and vehicle-treated groups.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound solution
Procedure:
-
Preparation: Prepare aCSF and the internal pipette solution. Pull glass pipettes to a resistance of 3-7 MΩ.
-
Recording: Obtain a whole-cell patch-clamp recording from a neuron in voltage-clamp mode. Hold the cell at a negative potential (e.g., -70 mV) to record inward currents.
-
Eliciting NMDA Currents: Perfuse the cell with aCSF containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke NMDA receptor-mediated currents. To isolate NMDA currents, other synaptic activity can be blocked with antagonists for AMPA/kainate and GABA receptors.
-
Application of Aptiganel: After establishing a stable baseline of NMDA-evoked currents, perfuse the cell with aCSF containing the desired concentration of this compound in addition to NMDA and glycine.
-
Data Acquisition: Record the changes in the amplitude and kinetics of the NMDA receptor-mediated currents in the presence of Aptiganel.
-
Data Analysis: Measure the peak amplitude of the NMDA currents before and after the application of Aptiganel. A concentration-response curve can be generated by testing a range of Aptiganel concentrations to determine its IC50 for blocking the NMDA receptor.
Conclusion
This compound is a potent tool for researchers studying the mechanisms of excitotoxicity. Its specific action as a non-competitive NMDA receptor ion channel blocker allows for the targeted investigation of this critical pathway in neuronal injury. While clinical trials for stroke were unsuccessful, the compound remains valuable in a preclinical research setting for elucidating the complex processes of excitotoxic cell death and for the initial screening of potential neuroprotective agents. The protocols provided here offer a starting point for utilizing this compound in various experimental paradigms.
References
- 1. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 2. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Aptiganel Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptiganel Hydrochloride (CNS 1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the ion channel site.[1] Overstimulation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal cell death, a process known as excitotoxicity.[2][3] Excitotoxicity is implicated in the pathophysiology of various neurological disorders, including stroke and traumatic brain injury.[1][3] this compound has demonstrated neuroprotective effects in preclinical models by blocking this excitotoxic cascade.[1]
These application notes provide detailed protocols for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cell cultures using two standard cell viability assays: the MTT assay and the Lactate (B86563) Dehydrogenase (LDH) assay.
Mechanism of Action: NMDA Receptor Antagonism
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates NMDA receptors, leading to the opening of an ion channel permeable to calcium (Ca²⁺).[1][3] Under pathological conditions such as ischemia, excessive glutamate release causes prolonged activation of NMDA receptors, leading to a massive influx of Ca²⁺ into the neuron.[2] This calcium overload activates various downstream signaling pathways, including proteases (e.g., calpains), kinases (e.g., p38, JNKs), and nitric oxide synthase, ultimately leading to neuronal damage and death.[1][4] this compound, by binding within the ion channel of the NMDA receptor, physically obstructs the influx of ions, thereby mitigating the downstream neurotoxic effects.[1]
Figure 1. Signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of this compound.
Data Presentation: Summary of Experimental Parameters
The following tables provide a summary of typical concentration ranges and incubation times for in vitro neuroprotection assays using this compound or similar NMDA receptor antagonists.
Table 1: Reagent Concentrations for Excitotoxicity Assays
| Reagent | Cell Type | Typical Concentration Range | Reference |
| Excitotoxic Agent | |||
| L-Glutamate | Primary Cortical Neurons | 20 µM - 100 µM | [5][6] |
| NMDA | Primary Cortical Neurons | 50 µM - 150 µM | [5][7] |
| Neuroprotective Agent | |||
| Aptiganel HCl (or MK-801) | Primary Cortical Neurons | 1 µM - 50 µM | [5][7][8][9] |
Table 2: Incubation Times for Excitotoxicity and Neuroprotection Studies
| Experimental Step | Duration | Purpose | Reference |
| Pre-incubation with Aptiganel HCl | 30 minutes - 24 hours | Allow for drug uptake and receptor binding | [7][10] |
| Incubation with Excitotoxic Agent | 5 minutes - 48 hours | Induce neuronal cell death | [5][8][11] |
| Post-incubation Period | 24 hours | Allow for the full manifestation of cell death | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
96-well cell culture plates
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (in sterile water or DMSO)
-
L-Glutamate or NMDA stock solution (in sterile water or culture medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (absorbance at 570 nm)
-
Cell Seeding: Seed primary neurons in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture for at least 7 days to allow for maturation.
-
Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control. Incubate for 1 to 24 hours.
-
Induction of Excitotoxicity: Add L-Glutamate (e.g., final concentration of 100 µM) or NMDA to the wells. Include a control group of untreated cells and a group treated only with the excitotoxic agent. Incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Figure 2. Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[13] The amount of LDH in the culture supernatant is proportional to the number of dead cells.[13]
-
Primary neuronal cell culture
-
96-well cell culture plates
-
Neurobasal medium
-
This compound stock solution
-
L-Glutamate or NMDA stock solution
-
LDH cytotoxicity assay kit (containing substrate, dye, and cofactor solutions)
-
Microplate reader (absorbance at 490 nm)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing substrate, dye, and cofactor). Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.
-
Controls: Include a "maximum LDH release" control by lysing a set of untreated cells with a lysis buffer (provided in most kits) and a "spontaneous LDH release" control from untreated, intact cells.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Figure 3. Workflow for the LDH cytotoxicity assay.
Logical Relationships in Experimental Design
A well-designed experiment to test the neuroprotective effects of this compound should include a logical series of controls and experimental groups to ensure the validity of the results.
Figure 4. Logical relationships in the experimental design for testing this compound.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]
- 5. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanin Rescues Cultured Rat Cortical Neurons from NMDA-Induced Toxicity Not by NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MK-801 treatment affects glycolysis in oligodendrocytes more than in astrocytes and neuronal cells: insights for schizophrenia [frontiersin.org]
- 10. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. scispace.com [scispace.com]
- 13. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
CNS 1102 (Aptiganel): Application Notes and Protocols for NMDA Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS 1102, also known as Aptiganel (B1665152), is a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as an open-channel blocker, binding within the ion channel pore to prevent the influx of calcium ions. This mechanism of action makes CNS 1102 a valuable tool compound for investigating the physiological and pathological roles of NMDA receptors, particularly in the context of excitotoxicity and neurodegeneration. Its neuroprotective effects have been demonstrated in various preclinical models of ischemic stroke.[1][2] These application notes provide detailed protocols for the use of CNS 1102 in both in vitro and in vivo NMDA receptor research.
Mechanism of Action
CNS 1102 is a use-dependent antagonist, meaning it can only access its binding site when the NMDA receptor channel is in an open state, a state induced by the binding of both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[3] By physically occluding the channel pore, CNS 1102 effectively blocks the excessive calcium influx that is a key mediator of excitotoxic neuronal death in conditions such as stroke and traumatic brain injury.[4][5]
Data Presentation
Pharmacological and Physicochemical Properties of CNS 1102
| Property | Value | Reference |
| Mechanism of Action | Non-competitive NMDA receptor antagonist (open-channel blocker) | [3] |
| Binding Site | Ion channel pore of the NMDA receptor | [4] |
| Molecular Formula | C₂₀H₂₄N₃ | Aptiganel |
| Molecular Weight | 306.43 g/mol | Aptiganel |
| Solubility | Soluble in DMSO and ethanol | General laboratory knowledge |
| Storage | Store at -20°C for long-term stability | General laboratory knowledge |
In Vivo Pharmacokinetic Parameters of CNS 1102 in Humans
| Parameter | Value | Reference |
| Half-life (t½) | Approximately 4 hours | [6][7] |
| Volume of Distribution (Vd) steady state | 444 L | [6][7] |
| Clearance | 125 ± 55 L/h | [8] |
| Maximum Tolerated Dose (IV, 15 min infusion) | 30 µg/kg | [6][7] |
Experimental Protocols
In Vitro Protocol: Neuroprotection Assay using MTT Reduction
This protocol describes a method to assess the neuroprotective effects of CNS 1102 against glutamate-induced excitotoxicity in primary neuronal cultures using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
CNS 1102 (Aptiganel)
-
L-Glutamic acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for at least 7 days to allow for maturation.
-
Compound Preparation: Prepare a stock solution of CNS 1102 in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of CNS 1102 for 1 hour.
-
Excitotoxic Insult: Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration of 100 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured neurons and assessing the inhibitory effect of CNS 1102.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
-
NMDA and glycine
-
CNS 1102
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.
-
Recording NMDA Currents: Clamp the cell at a holding potential of -60 mV. Apply NMDA (100 µM) and glycine (10 µM) to elicit an inward current.
-
Application of CNS 1102: After obtaining a stable baseline NMDA-evoked current, co-apply CNS 1102 at various concentrations (e.g., 0.1, 1, 10 µM) with the NMDA and glycine solution.
-
Data Acquisition and Analysis: Record the currents before, during, and after the application of CNS 1102. Measure the peak amplitude of the NMDA-evoked currents and calculate the percentage of inhibition by CNS 1102.
In Vivo Protocol: Neuroprotection in a Rat Model of Focal Cerebral Ischemia
This protocol is adapted from a study demonstrating the neuroprotective effects of CNS 1102 in a rat model of temporary focal ischemia.[2]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
CNS 1102 (aptiganel hydrochloride)
-
Saline solution (vehicle)
-
Intravenous infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Induction of Ischemia: Induce temporary focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a duration of 90 minutes.
-
Drug Administration:
-
Immediately after reperfusion (withdrawal of the filament), begin intravenous administration of either CNS 1102 or vehicle.
-
Administer a bolus injection of CNS 1102 (e.g., 1.13 mg/kg in saline) followed by a continuous intravenous infusion (e.g., 0.33 mg/kg/hour) for a specified duration (e.g., 3.75 hours).[2]
-
-
Neurological Assessment: Perform neurological deficit scoring at various time points post-ischemia (e.g., 24, 48, and 72 hours).
-
Histological Analysis: At the end of the experiment (e.g., 72 hours), perfuse the animals and prepare brain sections for histological staining (e.g., TTC staining) to measure the infarct volume.
-
Data Analysis: Compare the neurological scores and infarct volumes between the CNS 1102-treated and vehicle-treated groups.
Visualizations
Caption: NMDA receptor signaling and the inhibitory action of CNS 1102.
Caption: In vitro neuroprotection assay workflow.
Caption: Advantages and limitations of CNS 1102.
References
- 1. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of prolonged infusions of the NMDA antagonist this compound (CNS 1102) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Aptiganel Hydrochloride solubility issues in buffer
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Aptiganel Hydrochloride in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is the salt form of Aptiganel, a non-competitive NMDA antagonist.[1] Its solubility can vary significantly depending on the solvent.[1] Below is a summary of its known solubility in common laboratory solvents.
Data Summary: this compound Solubility
| Solvent | Solubility | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 80.00 mg/mL | 235.39 mM | Sonication is recommended to aid dissolution.[1] |
| Water (H₂O) | 5.00 mg/mL | 14.71 mM | Sonication is recommended to aid dissolution.[1] |
| Water (H₂O) | 17 mg/mL | 50.02 mM | An alternative reported solubility value.[2] |
Note: The molecular weight of this compound is 339.86 g/mol .[1][3]
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: Difficulty dissolving this compound in aqueous buffers is a common issue that can often be resolved by systematically evaluating several factors.[4][5] The primary factors to consider are pH, buffer composition, and preparation technique.[6] Follow the troubleshooting workflow below to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound solubility.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the buffer is a critical factor influencing the solubility of this compound.[6] Aptiganel is a basic compound with a predicted pKa of approximately 12.44 for its guanidinium (B1211019) group.[2]
-
In Acidic to Neutral pH (pH < pKa): The guanidine (B92328) group is protonated (ionized). This positive charge significantly increases the molecule's polarity and its ability to interact with water, leading to higher solubility.
-
In Alkaline pH (pH > pKa): The compound becomes deprotonated (neutral). The neutral, free base form is less polar and therefore significantly less soluble in aqueous solutions.
For optimal solubility, ensure the pH of your buffer is well below the pKa. A pH range of 4 to 7 is generally recommended for initial experiments. The ionization state of a drug can change with pH, potentially leading to different degradation pathways.[7]
Caption: Effect of pH on this compound ionization and solubility.
Q4: I am observing precipitation after initially dissolving the compound or upon dilution. What is happening?
A4: Precipitation after initial dissolution can be caused by several factors:
-
Common Ion Effect: this compound is a chloride salt. If you are using a buffer with a high concentration of chloride ions (e.g., HCl-based buffers), it can suppress the dissolution of the salt, leading to lower-than-expected solubility.[8][9] This is known as the common ion effect.[9]
-
Solution: Switch to a buffer system that does not contain chloride, such as a phosphate buffer (e.g., PBS) or an acetate (B1210297) buffer.
-
-
pH Shift: If diluting a concentrated stock (e.g., from DMSO) into a large volume of buffer, the final pH of the solution may be different than intended, especially if the buffer capacity is low.[6] An upward shift in pH could cause the compound to convert to its less soluble free base form and precipitate.
-
Solution: Verify the pH of the final solution after adding the compound. Use a buffer with sufficient buffering capacity to resist pH changes.
-
-
Exceeding Solubility Limit: The final concentration in your aqueous buffer may be higher than the compound's maximum solubility under those specific conditions (pH, temperature, ionic strength).
-
Solution: Perform a solubility test to determine the practical solubility limit in your specific buffer system (see protocol below). Do not exceed this concentration.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol is the recommended method for preparing this compound for use in aqueous experiments. Directly dissolving the powder in aqueous buffer is often difficult.
Caption: Workflow for preparing an this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a concentrated stock (e.g., 235 mM or 80 mg/mL).[1]
-
Dissolution: Vortex the solution vigorously. If particulates remain, place the vial in a sonicator water bath and sonicate for 5-10 minutes until the solution is clear.[1]
-
Storage: For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to one year.[1]
-
Dilution: For experiments, thaw an aliquot and perform serial dilutions into your final, pre-warmed aqueous buffer. Ensure rapid mixing during dilution to prevent localized high concentrations that could lead to precipitation.
Protocol 2: Determining Optimal pH for Solubilization
This experiment helps determine the ideal pH for dissolving this compound in your specific buffer system.
Methodology:
-
Prepare Buffers: Prepare a series of the same buffer (e.g., 50 mM sodium phosphate) adjusted to different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add a pre-weighed amount of this compound to a fixed volume of each buffer to achieve a target concentration slightly above your desired final concentration.
-
Equilibrate: Cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours to allow them to reach equilibrium.
-
Observe: Visually inspect each tube for undissolved material.
-
(Optional) Quantify: To get a precise measurement, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the observed solubility (visual) or quantified concentration against the buffer pH to identify the optimal pH range for maximum solubility.
References
- 1. This compound | Cerestat | NMDA antagonist | TargetMol [targetmol.com]
- 2. This compound | 137159-92-3 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpdft.com [rjpdft.com]
- 9. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
Technical Support Center: Optimizing CNS 1102 Concentration for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CNS 1102 (Aptiganel, Cerestat) for in vitro neuroprotection studies. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is CNS 1102 and what is its mechanism of action in neuroprotection?
A1: CNS 1102 is a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] During excitotoxic conditions, such as those that occur during a stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium ions (Ca2+) into neurons, triggering a cascade of neurotoxic events, including the activation of apoptotic pathways and ultimately leading to cell death.[2] CNS 1102 acts by blocking the ion channel of the NMDA receptor, thereby preventing this pathological Ca2+ influx and protecting neurons from excitotoxicity-induced damage.[1]
Q2: What is a recommended starting concentration for CNS 1102 in in vitro neuroprotection assays?
A2: While specific optimal concentrations for CNS 1102 in in vitro studies are not extensively reported in the literature, a rational starting point can be derived from its neuroprotective plasma concentration in animal models, which is approximately 10 ng/mL.[1][3][4] The molecular weight of CNS 1102 is approximately 303.44 g/mol . Therefore, a 10 ng/mL concentration is equivalent to approximately 33 nM.
Based on this, and considering the concentrations at which other NMDA receptor antagonists have shown efficacy in vitro, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal neuroprotective concentration for your specific cell type and experimental conditions, as the effective concentration can vary.
Q3: Can CNS 1102 be toxic to neuronal cultures at high concentrations?
A3: Yes, like many pharmacological agents, CNS 1102 may exhibit cytotoxicity at higher concentrations. While the therapeutic window for neuroprotection is the primary focus, it is essential to establish a concentration range that is non-toxic to the cells under baseline conditions. Therefore, a cytotoxicity assay (e.g., MTT or LDH assay) should be performed with a range of CNS 1102 concentrations in the absence of the excitotoxic stimulus to identify the maximum non-toxic concentration.
Q4: How should I prepare a stock solution of CNS 1102 for cell culture experiments?
A4: CNS 1102 is a hydrophobic compound and is practically insoluble in water.[5] It is recommended to prepare a high-concentration stock solution in a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A stock concentration of 10 mM in 100% DMSO is a common starting point. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of CNS 1102 in culture medium | The concentration of CNS 1102 exceeds its solubility limit in the aqueous medium. | - Prepare a fresh, lower concentration stock solution in DMSO.- Pre-warm the cell culture medium to 37°C before adding the CNS 1102 stock solution.- Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.- If the experimental design allows, use a serum-containing medium, as serum proteins can sometimes aid in the solubilization of hydrophobic compounds.[5] |
| No neuroprotective effect observed | - The concentration of CNS 1102 is too low.- The timing of administration is not optimal.- The excitotoxic insult is too severe. | - Perform a dose-response experiment with a wider range of CNS 1102 concentrations.- Optimize the pre-incubation time with CNS 1102 before adding the excitotoxic agent (e.g., glutamate or NMDA).- Reduce the concentration of the excitotoxic agent or the duration of exposure to a level that causes sub-maximal cell death, allowing for a window of protection to be observed. |
| High background cell death in vehicle control | The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity. | - Ensure the final concentration of DMSO in the culture medium is at a non-toxic level for your specific cell type (typically ≤ 0.1%).- Perform a vehicle toxicity curve to determine the maximum tolerated solvent concentration. |
| Variability between experimental replicates | - Inconsistent cell plating density.- Uneven application of CNS 1102 or the excitotoxic agent.- Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension before plating and consistent cell numbers across all wells.- Mix the medium gently but thoroughly after the addition of all reagents.- To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS or medium. |
Quantitative Data: In Vitro Concentrations of NMDA Receptor Antagonists
The following table summarizes the effective in vitro concentrations of various NMDA receptor antagonists from published studies. This data can be used for comparative purposes when designing experiments with CNS 1102.
| Compound | Receptor Subtype Selectivity | Effective In Vitro Concentration Range | Reference |
| NVP-AAM077 | GluN2A-preferring | 0.03 - 0.3 µM | [7] |
| Ro 25-6981 | GluN2B-preferring | 1 - 10 µM | [7] |
| CP-101,606 | GluN2B-preferring | 1 - 10 µM | [7] |
| MK-801 | Non-selective channel blocker | ~1 µM | [8] |
| Memantine | Non-competitive antagonist | ~1 µM | [8] |
| CNS 1102 (Aptiganel) | Non-competitive channel blocker | Recommended starting range for optimization: 10 nM - 1 µM | Derived from in vivo data[1][3][4] |
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol provides a general framework for assessing the neuroprotective effects of CNS 1102 against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated multi-well plates
-
CNS 1102 (Aptiganel)
-
L-glutamic acid
-
Cell viability assay kit (e.g., LDH cytotoxicity assay, MTT assay, or a live/dead cell staining kit)
-
Sterile DMSO
-
Sterile PBS
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Preparation of CNS 1102: Prepare a 10 mM stock solution of CNS 1102 in sterile DMSO. On the day of the experiment, perform serial dilutions in pre-warmed culture medium to obtain a range of working concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is constant and non-toxic across all conditions.
-
Pre-treatment with CNS 1102: Carefully remove half of the culture medium from each well and replace it with fresh medium containing the desired concentration of CNS 1102 or vehicle (DMSO). Incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid in sterile water or PBS. Add glutamate to the appropriate wells to a final concentration that induces approximately 50-70% cell death (this concentration needs to be predetermined for your specific culture system, but a common starting point is 100 µM).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability: Following the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase into the culture medium as an indicator of cell lysis.
-
MTT Assay: Measure the metabolic activity of viable cells.
-
Live/Dead Staining: Use fluorescent dyes to visualize and quantify live and dead cells.
-
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of CNS 1102 relative to the glutamate-only treated control and the untreated control.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of CNS 1102.
Caption: Signaling pathway of excitotoxicity and the neuroprotective action of CNS 1102.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Safety and tolerability study of aptiganel hydrochloride in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
Mitigating Aptiganel Hydrochloride-induced hypertension in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering hypertension as a side effect during in vivo experiments with Aptiganel Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in mean arterial pressure in our test subjects following administration of this compound. Is this an expected side effect?
A1: Yes, hypertension is a known and dose-limiting side effect of this compound and other N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] Clinical studies have shown that even well-tolerated doses can elevate systolic blood pressure by approximately 30 mm Hg.[1][2] This effect is linked to the drug's mechanism of action.
Q2: What is the underlying mechanism of this compound-induced hypertension?
A2: this compound is a noncompetitive NMDA receptor antagonist. The hypertensive effect is primarily mediated through the central nervous system. Specifically, it involves the modulation of neuronal activity in the rostral ventrolateral medulla (RVLM), a critical area for the regulation of sympathetic outflow.[1][3][4] By antagonizing NMDA receptors in the RVLM, this compound can lead to an increase in sympathetic nervous system activity, resulting in vasoconstriction and an subsequent rise in blood pressure.[5][6]
Q3: Are there any recommended strategies to mitigate this hypertensive effect in our animal models?
A3: Yes, based on the mechanism of action, agents that reduce central sympathetic outflow are promising candidates for mitigating this compound-induced hypertension. Alpha-2 adrenergic agonists, such as clonidine (B47849), have been shown to be effective in preventing the neurochemical and behavioral effects of NMDA antagonists.[7][8][9][10] These agents act on α2-adrenergic receptors in the brainstem to reduce sympathetic nerve activity.[7][11]
Q4: Would standard antihypertensive agents like calcium channel blockers be effective?
A4: While calcium channel blockers are effective antihypertensives that act by inducing vasodilation, their utility in mitigating NMDA antagonist-induced hypertension is less certain and potentially less direct.[12][13] The hypertension induced by this compound is centrally mediated. Therefore, a centrally acting agent like an alpha-2 adrenergic agonist may be more effective at targeting the root cause. However, the use of calcium channel blockers has been explored in the context of NMDA receptor-mediated neurotoxicity, suggesting a complex interplay.[14][15] Direct experimental validation in your model is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high and rapid increase in blood pressure post-administration. | Dose of this compound may be too high for the specific animal model or strain. | - Review the literature for appropriate dosing ranges in your chosen species. - Perform a dose-response study to identify a concentration with the desired primary effect and manageable hypertension. - Consider a dose-escalation protocol to acclimate the subjects. |
| Inconsistent blood pressure readings between subjects. | - Improper blood pressure measurement technique. - Stress-induced hypertension in the animals. | - Ensure proper training on the chosen blood pressure measurement technique (telemetry or tail-cuff). - For tail-cuff measurements, ensure adequate acclimation of the animals to the restraining device to minimize stress.[16][17][18][19] - For telemetry, allow for a sufficient post-surgical recovery period before starting measurements.[20][21][22] |
| Chosen antihypertensive agent is not effectively controlling hypertension. | - The chosen agent may not be targeting the correct mechanistic pathway. - The dose of the antihypertensive agent may be insufficient. | - Consider switching to a centrally acting alpha-2 adrenergic agonist like clonidine.[7][8][9][10] - If using an alpha-2 adrenergic agonist, perform a dose-response study to find the optimal dose for mitigating hypertension without causing excessive sedation or hypotension. |
| Observed bradycardia alongside hypertension. | This is an unusual presentation, as increased sympathetic drive typically leads to tachycardia. | - Re-verify all experimental parameters and measurements. - This could indicate a complex cardiovascular response. Consider consulting with a veterinary cardiovascular physiologist. |
Quantitative Data Summary
Table 1: Reported Blood Pressure Increases with NMDA Antagonist Administration (Clinical Data)
| Compound | Dose | Change in Systolic Blood Pressure | Reference |
| This compound | 4.5-mg bolus followed by 0.75 mg/h infusion | ~30 mm Hg increase over baseline | [1][2] |
| This compound | 6-mg bolus | 38-44 mm Hg increase | [2] |
| This compound | 7.5-mg bolus | 49-62 mm Hg increase | [2] |
Table 2: Potential Efficacy of Mitigating Agents (Preclinical Data)
| Mitigating Agent | Mechanism of Action | Effect on NMDA Antagonist-Induced Effects | Reference |
| Clonidine | Alpha-2 Adrenergic Agonist | Attenuates phencyclidine-induced dopamine (B1211576) overflow in the prefrontal cortex. | [10] |
| Guanfacine (B1203898) | Alpha-2 Adrenergic Agonist | Blocks phencyclidine-induced increases in dopamine efflux. | [10] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hypertension in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a suitable model.
-
Housing: House animals individually to prevent stress-related blood pressure fluctuations. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Blood Pressure Monitoring:
-
Gold Standard (Telemetry): Surgically implant a telemetry probe into the abdominal aorta or carotid artery for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.[20][21][22][23][24] Allow for a 7-10 day recovery period post-surgery before experimentation.
-
Non-Invasive (Tail-Cuff Plethysmography): Acclimate the rats to the restraining device and tail-cuff for at least 3-5 days prior to the experiment to obtain reliable measurements.[16][17][18][19][25]
-
-
This compound Administration:
-
Dissolve this compound in a sterile saline solution.
-
Administer intravenously (IV) via a tail vein catheter.
-
Begin with a low dose (e.g., 1 mg/kg) and perform a dose-response study to determine the optimal dose for your experimental needs.
-
-
Data Collection:
-
Record baseline blood pressure for at least 30 minutes prior to administration.
-
Continuously monitor and record blood pressure and heart rate for at least 2 hours post-administration.
-
Protocol 2: Mitigation with an Alpha-2 Adrenergic Agonist (Clonidine)
-
Experimental Setup: Follow steps 1-3 from Protocol 1.
-
Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: this compound alone.
-
Group 3: Clonidine followed by this compound.
-
Group 4: Clonidine alone.
-
-
Clonidine Administration:
-
Dissolve clonidine in sterile saline.
-
Administer clonidine (e.g., 0.01-0.1 mg/kg, intraperitoneally) 30 minutes prior to this compound administration.
-
-
This compound Administration: Administer the predetermined hypertensive dose of this compound as described in Protocol 1.
-
Data Analysis: Compare the blood pressure changes between the groups to determine the efficacy of clonidine in mitigating the hypertensive response.
Visualizations
Caption: Proposed signaling pathway for this compound-induced hypertension.
Caption: Experimental workflow for mitigating this compound-induced hypertension.
References
- 1. NMDA antagonists attenuate hypertension induced by carotid clamping in the rostral ventrolateral medulla of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal NMDA receptors mediate pressor responses evoked from the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of NMDA in the RVLM of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serotonin potentiates sympathetic responses evoked by spinal NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcineurin controls hypothalamic NMDA receptor activity and sympathetic outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of N-methyl-D-aspartate receptors within the rostral ventrolateral medulla antagonizes clonidine-induced cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha 2-adrenoceptor agonists in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonidine and guanfacine attenuate phencyclidine-induced dopamine overflow in rat prefrontal cortex: Mediating influence of the alpha-2A adrenoceptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 12. mdpi.com [mdpi.com]
- 13. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 14. Calcium channel antagonists attenuate NMDA receptor-mediated neurotoxicity of retinal ganglion cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of NMDA and calcium channel antagonists on regional cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 22. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 24. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kentscientific.com [kentscientific.com]
Managing sedation side effects of CNS 1102 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of CNS 1102 in animal studies, with a primary focus on sedation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is CNS 1102 and what is its mechanism of action?
A1: CNS 1102 (also known as aptiganel) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.[2] This mechanism is responsible for its neuroprotective effects observed in preclinical models of ischemic stroke.[1][3]
Q2: What are the expected central nervous system (CNS) side effects of CNS 1102 in animal studies?
A2: The CNS side effects of CNS 1102 can be complex and appear to be dose- and species-dependent. In human studies, clinically significant sedation is a primary side effect.[4][5] However, some animal studies have reported excitation at all tested doses, with severe akinesia (loss of voluntary movement) at higher doses.[1] It is crucial for researchers to be aware of this potential for a biphasic or species-specific response. Other potential CNS effects, based on the NMDA antagonist class, may include altered locomotor activity, cognitive impairment, and at higher doses, psychotomimetic-like behaviors.
Q3: How do the sedative effects of CNS 1102 in animals compare to humans?
A3: There is a notable difference reported between human and some animal studies. In humans, sedation is a prominent, dose-dependent side effect.[4][5] In contrast, one study noted that in animals, CNS 1102 produced some excitation.[1] This highlights the importance of careful dose selection and behavioral monitoring in preclinical animal models, as the sedative profile may not directly translate from human data.
Troubleshooting Guide: Managing Sedation and Other CNS Side Effects
This guide provides a systematic approach to identifying, assessing, and managing sedation and other CNS-related side effects during animal studies with CNS 1102.
Problem: Unexpected Levels of Sedation or Excitation
-
Initial Assessment:
-
Observe and Score: Implement a standardized sedation scoring system to quantify the level of CNS depression or excitation. This can range from mild lethargy or hyperactivity to complete loss of the righting reflex or severe agitation.
-
Monitor Vital Signs: Regularly check respiration rate, heart rate, and body temperature, as severe sedation can suppress these vital functions.
-
-
Potential Causes and Solutions:
-
Dose-Related Effects: The observed effects are likely dose-dependent.
-
Solution: If excessive sedation is observed, consider a dose reduction in subsequent cohorts. If excitation is problematic, a lower dose may also be warranted. A thorough dose-response study for behavioral effects is highly recommended.
-
-
Species and Strain Sensitivity: Different species or strains of animals may have varying sensitivities to CNS 1102.
-
Solution: If possible, conduct pilot studies in the selected species and strain to establish the behavioral effect profile before commencing larger-scale experiments.
-
-
Drug Administration Route and Formulation: The pharmacokinetics of CNS 1102 can be influenced by the route and vehicle of administration, affecting the onset and intensity of side effects.
-
Solution: Ensure consistent and accurate drug administration. If using a new formulation or route, a pilot study to assess tolerability is recommended.
-
-
Problem: Animal Welfare Concerns Due to Sedation
-
Supportive Care for Sedated Animals:
-
Maintain Hydration and Nutrition: Sedated animals may not be able to eat or drink. Provide subcutaneous fluids and place food and water on the cage floor for easy access. Palatable, high-moisture food supplements can also be beneficial.
-
Thermoregulation: Sedated animals are prone to hypothermia. Maintain body temperature using a regulated heating pad, heat lamp, or by housing them in a warmed environment.
-
Prevent Aspiration: If an animal is heavily sedated, position it to prevent aspiration of saliva or bedding.
-
Regular Monitoring: Increase the frequency of monitoring for heavily sedated animals to ensure their condition is stable.
-
Data Presentation
Table 1: Dose-Dependent CNS Effects of CNS 1102 in Humans
| Dose (Intravenous) | Observed CNS Effects in Humans | Reference |
| 30 µg/kg | Clinically significant sedation, increased mean arterial pressure and pulse rate. | [4] |
| 45 µg/kg | Symptoms of sedation and central nervous excitation become unacceptable. | [4][5] |
| Higher Doses | Progression from light-headedness and euphoria to psychomotor retardation, paranoia, and catatonia. |
Table 2: Reported Behavioral Effects of CNS 1102 in an Animal Study
| Dose (mg/kg) | Observed Effects in Animals (Species not specified) | Reference |
| All tested doses | Some excitation | [1] |
| 10 and 20 mg/kg | Severe akinesia (loss of voluntary movement) 1 hour after administration. | [1] |
Note: There is a lack of publicly available, detailed dose-response data for sedation in common laboratory animal models for CNS 1102. The data presented highlights the potential for different effects between species.
Experimental Protocols
Protocol 1: Assessment of Sedation Using a Behavioral Scale
This protocol provides a general framework for quantifying sedation. It should be adapted based on the specific species and experimental design.
-
Habituation: Allow the animal to acclimate to the observation area for at least 30 minutes before drug administration.
-
Baseline Assessment: Score the animal's baseline activity, posture, and responsiveness to stimuli before administering CNS 1102.
-
Drug Administration: Administer CNS 1102 according to the study protocol.
-
Post-Dosing Observation: At predefined time points (e.g., 15, 30, 60, 120 minutes post-dose), score the animal based on a sedation scale. An example scale is provided below.
-
Scoring:
-
0: Normal activity, alert, and responsive.
-
1: Mildly reduced activity, slightly slowed responses to stimuli.
-
2: Moderately reduced activity, ataxic, delayed and reduced response to stimuli.
-
3: Severely reduced activity, unable to maintain upright posture, minimal response to stimuli.
-
4: Loss of righting reflex.
-
Protocol 2: Open Field Test for Locomotor Activity
This test can be used to assess both sedative and excitatory effects of CNS 1102.
-
Apparatus: A square or circular arena with walls high enough to prevent escape, equipped with an automated activity monitoring system (e.g., video tracking or photobeam breaks).
-
Habituation: Handle the animals for several days prior to testing to reduce stress. Acclimate them to the testing room for at least 60 minutes before the session.
-
Procedure:
-
Administer CNS 1102 or vehicle at the designated time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis: Compare the activity parameters of the CNS 1102-treated groups to the vehicle control group. A significant decrease in distance traveled and rearing would indicate sedation, while a significant increase would suggest excitation.
Visualizations
Caption: NMDA Receptor Signaling Pathway and the Action of CNS 1102.
Caption: Experimental Workflow for Managing Sedation in Animal Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Aptiganel Hydrochloride stability in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Aptiganel Hydrochloride in solution and its appropriate storage conditions. The information is intended to assist researchers in designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder or in solution under the conditions outlined in the table below.
Q2: What is the solubility of this compound?
A2: The solubility of this compound in common laboratory solvents is summarized in the data section. It is important to note that solubility may vary depending on the specific solvent and the temperature.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-purity solvent such as DMSO. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). To enhance dissolution, sonication may be carefully applied. Due to the potential for degradation, it is advisable to prepare fresh aqueous solutions for each experiment or store them for very short periods at 2-8°C.
Q4: Is this compound sensitive to light?
A4: Based on the chemical structure, which includes a naphthalene (B1677914) ring, there is a potential for photosensitivity. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the expected stability of this compound in aqueous buffers?
A5: The stability of this compound in aqueous solutions is expected to be pH-dependent. The guanidine (B92328) group in its structure suggests that it will be more stable in acidic to neutral pH ranges. In alkaline conditions, the likelihood of degradation may increase. It is crucial to perform compatibility studies with your specific buffer system.
Data Presentation
Storage Conditions and Solubility
| Form | Storage Temperature | Duration | Solvent | Solubility |
| Solid Powder | -20°C | Up to 2 years | N/A | N/A |
| Stock Solution | -80°C | Up to 6 months | DMSO | High |
| Stock Solution | 4°C | Up to 2 weeks | DMSO | High |
| Aqueous Solution | 2-8°C | Short-term (prepare fresh if possible) | Water | Limited |
Disclaimer: The stability data in solution, particularly in aqueous media, is based on general chemical principles and extrapolated from handling recommendations for similar compounds. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Hypothetical Forced Degradation Study Results
The following table presents hypothetical results from a forced degradation study to illustrate the potential stability profile of this compound under various stress conditions. These are not based on published experimental data for this specific compound and should be used as a general guide.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5-10% | Hydrolysis of the guanidine group |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15-25% | Significant hydrolysis of the guanidine group |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | N-oxidation, aromatic hydroxylation |
| Thermal | N/A | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 5-15% | Photodegradation products |
Experimental Protocols
Stability-Indicating HPLC Method (Hypothetical)
This section outlines a hypothetical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products.
Objective: To develop a quantitative method to assess the stability of this compound in solution.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate (B1210297)
-
Formic acid
-
Purified water (e.g., Milli-Q)
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
For forced degradation samples, neutralize the solution if necessary (for acidic and basic stress) before dilution.
Method Validation (as per ICH guidelines):
The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is suitable for its intended purpose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound. - pH of the solution is not optimal for solubility. - The concentration is above the solubility limit. | - Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol). - Adjust the pH of the solution (acidic to neutral pH is likely to improve solubility). - Prepare a more dilute solution. |
| Rapid loss of potency in solution | - Degradation due to pH, light, or temperature. - Incompatibility with buffer components. | - Prepare solutions fresh before each experiment. - Protect solutions from light. - Store solutions at 2-8°C for short periods. - Perform a compatibility study with your specific buffer. |
| Appearance of unknown peaks in HPLC chromatogram | - Degradation of this compound. - Contamination of the sample or solvent. | - Conduct a forced degradation study to identify potential degradation products. - Use high-purity solvents and reagents. - Analyze a blank (solvent) injection to rule out contamination. |
| Inconsistent experimental results | - Instability of the compound in the experimental medium. - Inaccurate solution preparation. | - Verify the stability of this compound under your specific experimental conditions. - Ensure accurate weighing and dilution of the compound. - Use a validated analytical method to confirm solution concentration. |
Visualizations
Caption: Recommended storage conditions for this compound.
Technical Support Center: Improving Experimental Reproducibility with Aptiganel Hydrochloride
Welcome to the technical support center for Aptiganel Hydrochloride (also known as CNS 1102 or Cerestat). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the reproducibility of your experiments involving this non-competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the experimental use of this compound.
Question: My this compound solution appears cloudy or has precipitated after dilution in my cell culture medium. What should I do?
Answer: Precipitation of this compound in physiological buffers or cell culture media can be a concern, especially when diluting a concentrated stock solution. Here are several steps to troubleshoot this issue:
-
Sonication: After diluting your stock solution, briefly sonicate the working solution. This is often sufficient to redissolve small amounts of precipitate.[1]
-
pH Adjustment of Stock: Aqueous solutions of hydrochloride salts can be slightly acidic. While the buffering capacity of your cell culture medium should neutralize a small volume of acidic stock, a significant pH shift upon adding a larger volume could affect solubility. You can consider adjusting the pH of your stock solution closer to physiological pH (7.2-7.4) with sterile NaOH. However, be cautious as this can also impact solubility. It is advisable to perform a small-scale test to see if pH adjustment helps without causing the compound to crash out of the stock solution.
-
Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in your cell culture medium is as low as possible, ideally below 0.5%. Higher concentrations of organic solvents can lead to precipitation when diluted into an aqueous environment and can also be toxic to cells.
-
Preparation of Working Solutions: It is recommended to prepare working solutions fresh for each experiment by diluting a concentrated stock solution immediately before use. Avoid storing diluted aqueous solutions for extended periods, as the stability of this compound in these conditions is not well characterized. One source suggests not storing aqueous solutions of a similar hydrochloride salt for more than one day.
Question: I am observing high variability in my in vivo neuroprotection studies. What are some potential sources of this variability when using this compound?
Answer: High variability in in vivo experiments can arise from multiple factors. When working with NMDA receptor antagonists like this compound, consider the following:
-
Dose-Dependent Side Effects: this compound is known to cause dose-dependent increases in blood pressure and other central nervous system effects such as sedation, agitation, or hallucinations.[2] These physiological changes can influence the outcomes of your neurological experiments. It is crucial to carefully monitor and record physiological parameters in your animal models. The effective neuroprotective plasma concentration in animal models has been noted to be around 10 ng/mL.[2] However, higher doses in humans have been associated with significant side effects.[3]
-
Route and Timing of Administration: The method and timing of administration relative to the induced injury (e.g., ischemic stroke or traumatic brain injury) are critical. In preclinical studies of ischemic stroke, Aptiganel has been shown to be effective when administered up to one hour after the event.[1] Ensure your experimental protocol has a clearly defined and consistent window for drug administration.
-
Animal Model Specifics: The choice of animal model and the specific injury induction method can significantly impact results. For example, in traumatic brain injury research, models like controlled cortical impact (CCI) and fluid percussion injury (FPI) produce different types of damage. The neuroprotective effects of this compound may vary between these models.
Question: Are there any known off-target effects of this compound that could be influencing my results?
Answer: While this compound is described as a selective non-competitive NMDA receptor antagonist, it is important to consider potential off-target effects, a common phenomenon with small molecules. Some non-competitive NMDA receptor antagonists have been reported to have actions at other receptors or ion channels. For example, some may also interact with sigma receptors or have effects on voltage-gated sodium channels.[1] If you are observing unexpected results that cannot be explained by NMDA receptor antagonism alone, it may be worthwhile to investigate potential off-target effects in your specific experimental system. This could involve using other NMDA receptor antagonists with different chemical structures as controls or consulting literature on the broader pharmacology of guanidine (B92328) compounds.
Quantitative Data
To aid in experimental design and ensure accurate dosing, the following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80.00 | 235.39 | Sonication is recommended for complete dissolution. |
| Water | 5.00 | 14.71 | Sonication is recommended for complete dissolution. |
Data sourced from TargetMol product information.[1]
Table 2: In Vitro Potency (IC₅₀) of this compound at NMDA Receptor Subtypes
| NMDA Receptor Subtype | IC₅₀ (µM) |
| NR2A | 0.13 |
| NR2B | 0.068 |
| NR2C | 0.087 |
| NR2D | 0.14 |
Data sourced from ChemicalBook.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These protocols are based on established practices and should be optimized for your specific laboratory conditions and research questions.
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes how to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neuron cultures using the Lactate Dehydrogenase (LDH) assay.
1. Materials:
-
Primary cortical neurons
-
Neurobasal medium with B27 supplement (antioxidant-free for the assay)
-
This compound
-
L-Glutamic acid
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
LDH cytotoxicity assay kit
2. Cell Plating:
-
Plate primary cortical neurons in 96-well plates at a suitable density.
-
Culture the neurons for 11 to 21 days in vitro to allow for maturation and synapse formation.
3. Assay Procedure:
-
24 hours before the experiment, replace the culture medium with 100 µL of Neurobasal medium with B27 supplement that does not contain antioxidants.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO).
-
On the day of the experiment, pre-treat the neurons with various concentrations of this compound for 1 to 4 hours. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a 30 µM solution of L-Glutamic acid in DPBS.
-
After the pre-treatment period, expose the neurons to 30 µM glutamate (B1630785) for 5 minutes.[4]
-
Following the 5-minute glutamate exposure, gently remove the glutamate-containing medium and replace it with fresh, glutamate-free Neurobasal/B27 medium containing the same concentrations of this compound as in the pre-treatment step.
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
After 24 hours, assess cell death by measuring the amount of LDH released into the culture medium according to the manufacturer's instructions for your LDH assay kit.
4. Controls:
-
Negative Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with 30 µM glutamate and vehicle.
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells.
Protocol 2: In Vivo Neuroprotection in a Rat Model of Traumatic Brain Injury (Controlled Cortical Impact)
This protocol outlines a method to evaluate the neuroprotective effects of this compound in a rat model of controlled cortical impact (CCI) injury.
1. Animals and Housing:
-
Adult male rats (e.g., Sprague-Dawley) weighing 250-300g.
-
House animals in a temperature and light-controlled environment with ad libitum access to food and water.
2. Surgical Procedure (CCI):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., left parietal cortex) to expose the dura mater.
-
Use a pneumatic impactor to deliver a controlled cortical impact to the exposed brain surface. Injury parameters (e.g., impactor tip diameter, velocity, and deformation depth) should be consistent across all animals.
3. Drug Administration:
-
Prepare a solution of this compound for intravenous (i.v.) injection. Based on previous studies, a dose of 2 mg/kg can be used.
-
15 minutes after the induction of the CCI injury, administer the 2 mg/kg dose of this compound or a vehicle control (e.g., sterile saline) via i.v. injection.
4. Post-Operative Care and Monitoring:
-
Monitor the animals for recovery from anesthesia and any adverse effects.
-
Provide appropriate post-operative analgesia as per your institution's animal care guidelines.
-
Monitor physiological parameters such as mean arterial blood pressure (MABP) and intracranial pressure (ICP) if your experimental setup allows.
5. Outcome Measures (24 hours post-injury):
-
Histological Analysis: 24 hours after the injury, euthanize the animals and perfuse the brains. Collect the brains for histological analysis to determine the contusion volume.
-
Brain Edema: Measure hemispheric swelling and water content to assess post-traumatic brain edema.
-
Functional Outcomes: Depending on the experimental design, behavioral tests can be performed at later time points to assess motor and cognitive deficits.
Visualizations
The following diagrams illustrate key concepts related to the experimental use of this compound.
NMDA Receptor Signaling Pathway and Site of Action for this compound
Caption: Mechanism of this compound as a non-competitive NMDA receptor antagonist.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
Troubleshooting Logic for In Vitro Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. This compound | Cerestat | NMDA antagonist | TargetMol [targetmol.com]
- 2. Glutamate Excitotoxicity Assay [neuroproof.com]
- 3. Effects of the noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist ketamine on visual signal detection performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dose-response curve challenges with CNS 1102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNS 1102 (Aptiganel).
Frequently Asked Questions (FAQs)
Q1: What is CNS 1102 and what is its primary mechanism of action?
CNS 1102, also known as aptiganel (B1665152) or Cerestat, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action involves blocking the ion channel associated with the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+).[4] This action is crucial in preventing excitotoxicity, a process implicated in neuronal damage following ischemic events like stroke.[4][5]
Q2: What are the expected physiological and behavioral effects of CNS 1102 administration?
In both preclinical and clinical studies, CNS 1102 has been shown to induce a range of dose-dependent effects. At therapeutic doses, it exhibits neuroprotective properties, protecting both gray and white matter from ischemic injury.[4][6] However, researchers should be aware of potential side effects, which can include sedation, increased mean arterial pressure, and elevated pulse rate.[1][2] At higher doses, more pronounced central nervous system effects such as motor retardation, perceptual disturbances, and even hallucinations have been observed.[7][8]
Q3: What is the typical pharmacokinetic profile of CNS 1102?
CNS 1102 is characterized by a rapid onset of action, quickly penetrating the central nervous system.[2][8] It has a large volume of distribution and a terminal elimination half-life from plasma of approximately 4 to 4.5 hours.[1][2][8] Its pharmacokinetic properties are generally considered favorable for a potential neuroprotective agent.[1][2]
Troubleshooting Guide: Dose-Response Curve Challenges
Challenges in establishing a clear and reproducible dose-response curve for CNS 1102 can arise from its complex pharmacology as an NMDA receptor antagonist.
Issue 1: High variability in experimental results and poor curve fit.
-
Possible Cause: NMDA receptor expression and subunit composition can vary between different cell types, tissues, and even developmental stages, leading to differential sensitivity to CNS 1102.[9] Additionally, the overall physiological state of the animal or cell culture can influence the response.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict consistency in all experimental parameters, including animal age and strain, cell line passage number, and media composition.
-
Characterize Your System: If possible, characterize the NMDA receptor subunit expression in your experimental model to better understand potential sources of variability.
-
Increase Sample Size: A larger number of replicates can help to overcome inherent biological variability and improve the statistical power of your analysis.
-
Consider a Different Model: If variability remains unacceptably high, you may need to consider if your chosen experimental model is appropriate for studying the effects of CNS 1102.
-
Issue 2: A narrow therapeutic window and the emergence of off-target effects at higher concentrations.
-
Possible Cause: Like many CNS-active compounds, CNS 1102 has a dose range where therapeutic effects are observed, but higher doses can lead to adverse effects that may confound the dose-response relationship.[7][8]
-
Troubleshooting Steps:
-
Fine-tune Dose Selection: Use a logarithmic or semi-logarithmic dose spacing to ensure adequate coverage of the steep portion of the dose-response curve.
-
Monitor for Adverse Effects: In in-vivo studies, carefully monitor for and record any behavioral or physiological changes that could indicate off-target or toxic effects. Correlate these observations with your dose-response data.
-
Use a More Specific Readout: If possible, use an assay that is a direct measure of NMDA receptor activity to minimize the influence of confounding factors.
-
Issue 3: Biphasic or U-shaped dose-response curve.
-
Possible Cause: While not explicitly documented for CNS 1102 in the provided search results, biphasic dose-responses can occur with NMDA receptor antagonists. This could be due to interactions with different receptor subtypes or the engagement of compensatory signaling pathways at different concentrations.
-
Troubleshooting Steps:
-
Expand the Dose Range: Ensure you have tested a wide enough range of concentrations to fully define the shape of the curve.
-
Investigate Mechanism: If a biphasic curve is consistently observed, it may indicate a complex mechanism of action that warrants further investigation. Consider using selective antagonists for other receptors to probe for off-target effects.
-
Fit to an Appropriate Model: Standard sigmoidal models may not be appropriate for biphasic data. Use a non-linear regression model that can accommodate a biphasic response.
-
Data Presentation
Table 1: Human Pharmacokinetic and Tolerability Data for CNS 1102
| Parameter | Value | Study Population | Reference |
| Maximum Tolerated Dose (15 min IV infusion) | 30 µg/kg | Healthy Male Volunteers | [1][2] |
| Unacceptable Sedation and Excitation Dose | ≥ 45 µg/kg | Healthy Male Volunteers | [1][2] |
| Terminal Elimination Half-Life | ~4 - 4.5 hours | Healthy Male Volunteers | [1][2][8] |
| Steady State Volume of Distribution | 444 L | Healthy Male Volunteers | [1][2] |
| Well-Tolerated Total Dose (4-hour infusion) | up to 32 µg/kg | Healthy Male Volunteers | [7][8] |
Table 2: Preclinical Efficacy of CNS 1102 in a Rat Model of Focal Ischemia
| Treatment Group | Neuronal Damage (Cortex) | Neuronal Damage (Striatum) | Axon Optical Density Ratio | Myelin Sheath Optical Density Ratio | Neurological Score | Reference |
| CNS 1102 | Significantly better than placebo (P<0.05) | Significantly better than placebo (P<0.05) | 0.93 ± 0.08 (P<0.01 vs placebo) | 0.95 ± 0.07 (P=0.01 vs placebo) | 0.4 ± 0.3 (P<0.05 vs placebo) | [4][6][10] |
| Placebo | - | - | 0.61 ± 0.18 | 0.67 ± 0.19 | 1.0 ± 0.5 | [4][6][10] |
Experimental Protocols
Key Experiment: Evaluation of Neuroprotection in a Rat Model of Temporary Focal Ischemia
This protocol is a summary of the methodology described in studies investigating the neuroprotective effects of CNS 1102.
-
Animal Model: Male rats are subjected to temporary focal ischemia, for example, for 15 minutes.
-
Treatment Groups: Animals are randomly and blindly assigned to receive either CNS 1102 or a vehicle (placebo) control.
-
Drug Administration: Immediately after reperfusion, an intravenous bolus injection of CNS 1102 (e.g., 1.13 mg/kg in saline) is administered. This is followed by a continuous intravenous infusion for a set duration (e.g., 3.75 hours at a dose of 0.33 mg/kg per hour).
-
Post-Ischemia Monitoring: Animals are monitored for a period (e.g., 72 hours) after the ischemic event. Neurological scoring is performed to assess functional outcomes.
-
Histological Analysis: After the monitoring period, animals are perfusion fixed for histological analysis. Brain sections are stained to assess the severity of neuronal necrosis in regions like the cortex and striatum. Specific stains (e.g., Luxol fast blue and Bielschowsky's silver stain) can be used to measure the optical densities of myelin and axons to quantify white matter damage.
-
Data Analysis: Statistical analysis (e.g., Mann-Whitney U test) is used to compare the extent of neuronal and white matter damage, as well as neurological scores, between the CNS 1102-treated and placebo groups.
Mandatory Visualization
Caption: Mechanism of action of CNS 1102 in preventing excitotoxicity.
Caption: Troubleshooting logic for CNS 1102 dose-response curve challenges.
References
- 1. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prolonged infusions of the NMDA antagonist aptiganel hydrochloride (CNS 1102) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of CNS 1102 in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of an acute challenge with the NMDA receptor antagonists, MK-801, PEAQX, and ifenprodil, on social inhibition in adolescent and adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Addressing off-target effects of Aptiganel Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aptiganel (B1665152) Hydrochloride. The information is designed to help address potential issues, particularly off-target effects, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aptiganel Hydrochloride?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It binds with high affinity to the ion channel site within the NMDA receptor complex, thereby blocking the influx of ions such as calcium and sodium that are promoted by the binding of the excitatory neurotransmitter glutamate.[1][4] This action is the basis for its neuroprotective effects observed in preclinical models of focal cerebral ischemia.[1][4][5]
Q2: What are the known major off-target effects of this compound?
In both preclinical and clinical studies, this compound has been associated with several significant off-target or adverse effects. The most prominent of these include:
-
Cardiovascular Effects: Elevation of blood pressure (hypertension) and increased heart rate.[2][4][5][6]
-
Central Nervous System (CNS) Effects: A range of neurological disturbances have been reported, including somnolence, reduced level of consciousness, confusion, dizziness, sedation, blurred vision, nystagmus, and numbness.[1][4] At higher doses, more severe effects such as motor retardation, perceptual disturbances, and hallucinations have been observed.[7]
-
Increased Mortality: In clinical trials for acute ischemic stroke, higher doses of Aptiganel were associated with a trend towards increased mortality compared to placebo.[1][4][8]
Q3: At what concentrations are the off-target effects of this compound typically observed?
In human volunteers, dose-dependent CNS effects and increases in systolic blood pressure were reported at doses greater than 30 μg/kg.[2][6] A dosing regimen of a 4.5-mg bolus followed by an infusion of 0.75 mg/h for 12 hours, which achieves plasma concentrations shown to be neuroprotective in animal models (>10 ng/mL), still resulted in an average increase in systolic blood pressure of about 30 mm Hg.[2][3][5] Higher doses, such as a 6-mg bolus followed by a 1 mg/h infusion, were associated with dramatic increases in blood pressure and intolerable CNS side effects.[5][6]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability in Neuronal Cultures
Possible Cause: While Aptiganel is designed to be neuroprotective against glutamate-induced excitotoxicity, off-target effects at high concentrations or prolonged exposure could lead to cytotoxicity. This could be due to mechanisms independent of NMDA receptor blockade.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a dose-response curve to determine the optimal concentration for neuroprotection with minimal toxicity in your specific cell type.
-
Start with concentrations reported to be effective in preclinical models (e.g., achieving a plasma concentration of 10 ng/mL was the target in some studies) and titrate down if toxicity is observed.[3][5]
-
-
Control for NMDA Receptor-Independent Effects:
-
Include a control group with another non-competitive NMDA receptor antagonist (e.g., MK-801) to determine if the observed toxicity is specific to Aptiganel or a class effect.
-
Assess key cell health markers (e.g., mitochondrial membrane potential, caspase activation) to understand the mechanism of cell death.
-
-
Duration of Exposure:
-
Minimize the duration of exposure to Aptiganel to the shortest time necessary to achieve the desired experimental outcome.
-
Issue 2: Variability in Electrophysiological Recordings
Possible Cause: The CNS-related off-target effects of Aptiganel, such as neuronal excitation or depression, could lead to inconsistent results in electrophysiological experiments (e.g., patch-clamp, multi-electrode array).
Troubleshooting Steps:
-
Stable Baseline: Ensure a stable baseline recording is achieved before the application of Aptiganel.
-
Dose-Response Analysis: Carefully titrate the concentration of Aptiganel to find a window that effectively blocks NMDA receptor-mediated currents without causing significant changes in baseline neuronal activity.
-
Washout Period: Incorporate a sufficient washout period to determine if the observed effects are reversible. The half-life of Aptiganel in humans is approximately 4 hours, which may provide a rough guide for the duration of washout needed in in-vitro systems.[4]
-
Control Recordings: Record from untransfected or non-expressing cells (if applicable) to identify any direct effects on recording equipment or non-specific effects on cell membranes.
Issue 3: Confounding Cardiovascular Effects in Animal Models
Possible Cause: The hypertensive effects of Aptiganel can significantly impact the outcomes of in vivo studies, particularly in models of stroke or other cardiovascular diseases where blood pressure is a critical variable.[6]
Troubleshooting Steps:
-
Blood Pressure Monitoring: Continuously monitor blood pressure in animal subjects throughout the experiment.
-
Dose Adjustment: Use the lowest effective dose of Aptiganel that has been shown to be neuroprotective in your model while minimizing cardiovascular side effects.
-
Pharmacological Controls: Consider the use of antihypertensive agents as a control group to dissect the neuroprotective effects of Aptiganel from the physiological consequences of elevated blood pressure. However, be aware that these agents may have their own effects on the CNS and cerebral blood flow.[6]
-
Saline Vehicle Control: Always include a vehicle-only control group to account for any effects of the injection or infusion procedure itself.
Data Presentation
Table 1: Summary of Dosing and Adverse Events in Human Studies
| Study Population | Aptiganel HCl Dose | Observed Effects/Adverse Events | Reference |
| Healthy Male Volunteers | >30 μg/kg (15-minute bolus) | Dose-dependent CNS effects, increased systolic blood pressure. | [2][6] |
| Healthy Male Volunteers | 15, 32, 50, or 73 μg/kg (4-hour infusion) | Increased mean arterial pressure. Paresthesiae, light-headedness, euphoria at 32 μg/kg. Motor retardation, perceptual disturbances, hallucinations at higher doses. | [7] |
| Acute Ischemic Stroke Patients | 7.5 mg bolus | Commonly reported hypertension and CNS events. | [5] |
| Acute Ischemic Stroke Patients | 6 mg bolus + 1 mg/h infusion | Dramatic increases in blood pressure, frequent intolerable CNS side effects. | [5][6] |
| Acute Ischemic Stroke Patients | 4.5 mg bolus + 0.75 mg/h infusion (12 hours) | Well-tolerated, but still raised systolic blood pressure by ~30 mm Hg. CNS effects were more common than in the placebo group. | [2][3][5] |
| Acute Ischemic Stroke Patients | High Dose: 5 mg bolus + 0.75 mg/h (12 hours) | Higher mortality rate (26.3%) vs. placebo (19.2%). | [4][8] |
| Acute Ischemic Stroke Patients | Low Dose: 3 mg bolus + 0.5 mg/h (12 hours) | Mortality rate (22.5%) not significantly different from placebo. | [4][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target NMDA Receptor Antagonism
Objective: To quantify the potency of this compound in blocking NMDA receptor-mediated calcium influx in primary neuronal cultures.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated 96-well black-walled, clear-bottom plates. Culture for 10-14 days to allow for mature expression of NMDA receptors.
-
Calcium Imaging:
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash cells with a magnesium-free buffer containing a glycine (B1666218) co-agonist (e.g., 10 µM glycine) to prepare for NMDA receptor activation.
-
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Experiment:
-
Acquire a baseline fluorescence reading using a plate reader or fluorescence microscope.
-
Add the various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a sub-maximal concentration of NMDA (e.g., 20-100 µM).
-
Record the peak fluorescence intensity following NMDA application.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the vehicle control (100% response).
-
Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Assessment of Off-Target Cytotoxicity
Objective: To determine if this compound induces cytotoxicity in neuronal cultures at concentrations used for NMDA receptor antagonism.
Methodology:
-
Cell Plating: Plate neurons in 96-well plates as described in Protocol 1.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including and exceeding the IC₅₀ for NMDA receptor blockade, for a relevant duration (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Viability Assay:
-
Perform a standard cell viability assay, such as one based on the reduction of resazurin (B115843) (e.g., alamarBlue) or the quantification of ATP (e.g., CellTiter-Glo).
-
Alternatively, use a lactate (B86563) dehydrogenase (LDH) release assay to measure membrane integrity.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (100% viability).
-
Plot cell viability against the log concentration of this compound to identify any concentration-dependent toxicity.
-
Visualizations
Caption: Troubleshooting workflow for addressing common experimental issues.
Caption: On-target vs. off-target signaling of this compound.
References
- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of prolonged infusions of the NMDA antagonist this compound (CNS 1102) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aptiganel Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the in-vivo efficacy of Aptiganel Hydrochloride (CNS-1102).
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound is not showing the expected neuroprotective effects. What are the potential reasons?
Several factors may contribute to the limited efficacy of this compound in in-vivo settings. The primary reasons identified during its clinical development were a narrow therapeutic window and significant dose-limiting side effects. Preclinical studies in animal models of stroke and traumatic brain injury often showed promise, but these results did not translate to human clinical trials.
Possible reasons for a lack of efficacy in your experiments could include:
-
Suboptimal Dosing: The therapeutic window for this compound is very narrow. The doses required to achieve neuroprotection are often close to those that cause significant adverse effects, such as psychotomimetic and cardiovascular events.
-
Pharmacokinetic Profile: The drug exhibits complex pharmacokinetics, which can make it difficult to maintain therapeutic concentrations in the brain.
-
Timing of Administration: For neuroprotection to be effective, the drug must be administered very soon after the initial insult (e.g., stroke or injury). The therapeutic window is likely very short.
-
Animal Model Selection: The specific animal model and species used can influence the outcome. The metabolic and physiological differences between species can affect the drug's efficacy and side-effect profile.
Q2: What are the known side effects of this compound observed in vivo?
Clinical trials and preclinical studies have reported a range of dose-dependent side effects. It is crucial to monitor for these in your animal models as they can confound your results.
Table 1: Reported Side Effects of this compound
| Category | Specific Side Effects | Species Observed |
| Psychotomimetic | Agitation, hallucinations, confusion, paranoia | Human, Rat |
| Cardiovascular | Increased blood pressure, tachycardia | Human, Dog |
| Motor | Ataxia, dizziness, nystagmus | Human, Rat |
| General | Sedation, anesthesia | Human, Multiple preclinical species |
Data compiled from clinical trial reports and preclinical safety studies.
Q3: What is the proposed mechanism of action for this compound?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor complex. By blocking the channel, it prevents the excessive influx of calcium ions (Ca2+) that is a key step in the excitotoxic cascade leading to neuronal cell death following ischemic or traumatic brain injury.
Caption: Mechanism of this compound in blocking excitotoxicity.
Troubleshooting Guide
Problem: High mortality or severe adverse effects in the treatment group.
Table 2: Troubleshooting Severe Adverse Events
| Potential Cause | Suggested Solution |
| Dose is too high | Review the literature for dose-response curves in your specific animal model. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your lab's specific strain and conditions. |
| Rapid infusion rate | If administering intravenously, a rapid bolus can lead to high peak plasma concentrations and acute toxicity. Try a slower infusion rate or a loading dose followed by a maintenance infusion. |
| Drug-related stress | The psychotomimetic effects can cause significant stress and agitation in animals, leading to secondary complications. Ensure proper housing and handling, and consider a milder sedative if it does not interfere with the study endpoints. |
Problem: No significant difference in neuroprotective outcome between the this compound group and the vehicle control group.
Technical Support Center: CNS 1102 (Aptiganel Hydrochloride) Preclinical Development
This technical support center provides guidance and answers frequently asked questions regarding the preclinical evaluation of CNS 1102, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Where can I find detailed preclinical dose-escalation and tolerability data for CNS 1102 in animal models?
A: Publicly available, comprehensive dose-escalation and maximum tolerated dose (MTD) studies for CNS 1102 in preclinical animal models are limited. The development of CNS 1102 (aptiganel hydrochloride) for acute ischemic stroke was discontinued (B1498344) in the late 1990s following Phase III clinical trials that showed a lack of efficacy and suggested potential for harm.[1][2] As a result, extensive preclinical toxicology data that would typically be found for a drug in later stages of development may not have been published.
Q2: What is the known mechanism of action for CNS 1102?
A: CNS 1102 is a non-competitive antagonist of the NMDA receptor.[3] It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca2+) that is associated with excitotoxic neuronal damage in conditions like ischemic stroke.
Q3: Are there any published neuroprotective doses of CNS 1102 in preclinical models?
A: Yes, a study in a rat model of temporary focal ischemia demonstrated neuroprotective effects. In this study, an intravenous (IV) bolus of 1.13 mg/kg followed by an infusion of 0.33 mg/kg per hour for 3.75 hours resulted in significant protection of both gray and white matter.[4] It is important to note that this was an efficacy study, not a dose-escalation tolerability study.
Q4: What were the observed effects of CNS 1102 in human clinical trials?
A: In human volunteers, CNS 1102 was well-tolerated in total doses up to 32 micrograms/kg.[3] At doses of 30 micrograms/kg and above, clinically significant sedation and increases in mean arterial pressure and pulse rate were observed.[5][6] Symptoms of sedation and central nervous system excitation became unacceptable for conscious individuals at doses of 45 micrograms/kg and above.[5][6] Dose-limiting effects were primarily related to blood pressure increases and CNS excitation or depression.[7]
Q5: What were the adverse effects of CNS 1102 observed in preclinical studies?
Data Presentation
Table 1: CNS 1102 Efficacy Dose in a Preclinical Rat Model of Ischemic Stroke [4]
| Animal Model | Route of Administration | Dosing Regimen | Observed Effect |
| Rat (temporary focal ischemia) | Intravenous (IV) | 1.13 mg/kg bolus followed by 0.33 mg/kg/hr infusion for 3.75 hours | Significant neuroprotection of cerebral gray and white matter |
Table 2: Tolerability of CNS 1102 in Human Volunteers [3][5][6]
| Dose | Tolerability | Observed Effects |
| Up to 32 µg/kg (total dose) | Well-tolerated | Minimal side effects |
| 30 µg/kg and above | Clinically significant effects | Sedation, increased mean arterial pressure, increased pulse rate |
| 45 µg/kg and above | Unacceptable for conscious individuals | Pronounced sedation and central nervous system excitation |
Experimental Protocols
Representative Protocol: Preclinical Dose-Escalation and Tolerability Study
As the specific preclinical toxicology protocols for CNS 1102 are not publicly available, the following is a generalized, representative protocol for a dose-escalation and tolerability study in a rodent model.
Objective: To determine the maximum tolerated dose (MTD) and characterize the dose-limiting toxicities of CNS 1102 following intravenous administration in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups:
-
Vehicle control (e.g., saline)
-
Multiple dose groups of CNS 1102 (e.g., starting with a fraction of the known efficacious dose and escalating).
-
-
Administration: Single intravenous (IV) bolus injection.
-
Dose Escalation: A standard 3+3 dose-escalation design would be employed. Dosing would start at a low, likely sub-therapeutic level and be escalated in subsequent cohorts of animals until dose-limiting toxicities are observed.
-
Parameters Monitored:
-
Mortality: Recorded daily.
-
Clinical Observations: Conducted at regular intervals post-dose to assess for signs of toxicity, including changes in behavior, appearance, and activity levels.
-
Body Weight: Measured prior to dosing and at specified time points post-dose.
-
Neurological Examination: Assessment of reflexes, motor function, and sensory responses.
-
Cardiovascular Monitoring (in select animals): Telemetry to monitor blood pressure, heart rate, and electrocardiogram (ECG).
-
Clinical Pathology: Blood samples collected at specified time points for hematology and serum chemistry analysis.
-
Histopathology: At the end of the observation period, animals are euthanized, and a full necropsy is performed. Key organs and tissues are collected, preserved, and examined microscopically for any treatment-related changes.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
Visualizations
Caption: Mechanism of action of CNS 1102 as a non-competitive NMDA receptor antagonist.
Caption: Generalized experimental workflow for a preclinical dose-escalation and tolerability study.
References
- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of CNS 1102 in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gacyclidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Aptiganel Hydrochloride: A Comparative Analysis of In Vitro Promise and In Vivo Challenges
For Researchers, Scientists, and Drug Development Professionals
Aptiganel (B1665152) Hydrochloride (also known as CNS 1102) emerged as a promising neuroprotective agent based on its targeted mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Extensive preclinical research in both laboratory (in vitro) and animal (in vivo) models demonstrated its potential to mitigate the neuronal damage associated with ischemic stroke. However, this early promise did not translate into clinical efficacy in human trials. This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Aptiganel Hydrochloride, offering insights into the translational disconnect that is often a critical hurdle in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, highlighting the stark contrast between its performance in preclinical models and human clinical trials.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System | Key Findings |
| Mechanism of Action | Non-competitive NMDA receptor antagonist (ion channel blocker) | Neuronal cell cultures | Selectively blocks the ion channel of the NMDA receptor.[4][5] |
| Binding Affinity | High Affinity | Not specified in reviewed literature | Consistently described as a high-affinity antagonist, though specific IC50 or Ki values are not readily available in the public domain.[1][2][5] |
| Neuroprotection | Demonstrated neuroprotective effects | Primary neuronal cultures exposed to glutamate (B1630785) | Protected cultured brain cells from excitotoxicity induced by high concentrations of glutamate.[2][5] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen | Efficacy Endpoint | Results |
| Rat (Focal Cerebral Ischemia via Middle Cerebral Artery Occlusion - MCAO) | Intravenous administration | Reduction in cerebral infarct volume | 40-70% reduction in infarct size, even with administration up to 1 hour post-occlusion.[5] |
| Rat (Focal Cerebral Ischemia) | Not specified | Neuroprotection | Demonstrated significant neuroprotective effects.[1] |
| Effective Plasma Concentration | ~10 ng/mL | Neuroprotection in various animal models | This plasma concentration was associated with the observed neuroprotective effects.[2][3] |
| Rat (Hypothermic Circulatory Arrest) | Not specified | Neurological outcome | Significant improvement in neurological outcome. |
| Rat (Traumatic Brain Injury) | Not specified | Contusion volume and hemispheric swelling | Decreased contusion volume and swelling. |
Table 3: In Vivo Outcomes of this compound in Human Clinical Trials (Acute Ischemic Stroke)
| Trial Phase | Dosing Regimen | Primary Efficacy Endpoint | Results |
| Phase II/III | Low-dose: 3-mg bolus + 0.5 mg/h for 12hHigh-dose: 5-mg bolus + 0.75 mg/h for 12h | Modified Rankin Scale (mRS) score at 90 days | No improvement in mRS score compared to placebo for either dose group.[6] |
| Mortality | High-dose vs. Placebo | Mortality rate at 120 days | Trend towards increased mortality (26.3% vs. 19.2%), though not statistically significant (p=0.06).[6] |
| Adverse Events | Both dose groups | Safety and tolerability | Increased incidence of hypertension, somnolence, confusion, and cerebral edema compared to placebo.[1] |
Experimental Protocols
In Vitro: Glutamate-Induced Excitotoxicity Assay
This assay is a standard method to evaluate the neuroprotective potential of a compound against glutamate-induced neuronal injury.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in a suitable medium until they form a mature neuronal network.
-
Compound Pre-treatment: The cultured neurons are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-24 hours) before glutamate exposure.
-
Glutamate Challenge: A toxic concentration of L-glutamate (e.g., 50-100 µM) is added to the culture medium to induce excitotoxicity.
-
Assessment of Neuroprotection: After a defined incubation period with glutamate (e.g., 24 hours), cell viability and death are quantified using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) to visualize and quantify cell viability.
-
Caspase Activity Assays: Measure the activation of caspases, which are key enzymes in the apoptotic pathway.
-
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used preclinical model of focal ischemic stroke that mimics the clinical condition in humans.
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized. Body temperature is maintained at a physiological level throughout the surgical procedure.
-
Surgical Procedure (Intraluminal Suture Method):
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a small incision is made.
-
A nylon monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration to induce ischemia (e.g., 60-120 minutes for transient MCAO) or permanently.
-
-
Drug Administration: this compound or a vehicle control is administered intravenously at a predetermined time point (e.g., before, during, or after the MCAO procedure).
-
Reperfusion (for transient MCAO): The suture is withdrawn to allow blood flow to be restored to the MCA territory.
-
Assessment of Infarct Volume: After a set period (e.g., 24-48 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The infarct volume is then calculated.
-
Neurological Deficit Scoring: Behavioral tests are often conducted to assess the neurological deficits resulting from the stroke.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of NMDA receptor-mediated excitotoxicity and a typical experimental workflow for evaluating a neuroprotective agent like this compound.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and the Action of Aptiganel.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
The case of this compound serves as a critical example of the complexities of translating preclinical findings to clinical success. While robustly neuroprotective in vitro and in animal models of ischemic stroke, it failed to demonstrate efficacy and raised safety concerns in human trials.[6] This discrepancy underscores the importance of considering factors such as species differences in pharmacology and toxicology, the heterogeneity of human stroke, and the challenges of achieving a therapeutic window in a clinical setting. For researchers in drug development, the story of Aptiganel highlights the necessity for rigorous preclinical evaluation and the ongoing need for more predictive models of human disease.
References
- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Aptiganel Hydrochloride: A Post-Mortem on a Failed Neuroprotective Agent in Stroke
The clinical development of Aptiganel (B1665152) Hydrochloride (CNS 1102), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, for the treatment of acute ischemic stroke was halted due to a lack of efficacy and safety concerns observed in a large-scale clinical trial. Despite promising preclinical data, the compound failed to demonstrate a clinical benefit and was associated with a potential for increased mortality and adverse events in stroke patients.
Aptiganel Hydrochloride was designed to block the excitotoxic cascade initiated by excessive glutamate (B1630785) release during a stroke. By antagonizing the NMDA receptor, it was hypothesized to prevent the massive influx of calcium into neurons, a key step leading to cell death. While the drug showed significant neuroprotective effects in various animal models of focal brain ischemia, this success did not translate to human subjects.
The Pivotal Clinical Trial: Design and Demise
A nested phase 2/phase 3 randomized, double-blind, placebo-controlled trial was conducted between July 1996 and September 1997 across 156 medical centers. The trial enrolled 628 patients with hemispheric ischemic stroke within 6 hours of symptom onset. Patients were randomized to receive either a high dose of Aptiganel, a low dose, or a placebo.
Experimental Protocol: this compound Phase 2/3 Trial
The study was designed to assess the efficacy and safety of two different dosing regimens of this compound compared to a placebo.
-
Patient Population: Patients with acute hemispheric ischemic stroke.
-
Inclusion Criteria: Symptom onset within 6 hours.
-
Randomization: Patients were randomly assigned to one of three treatment arms.
-
Intervention:
-
High-Dose Aptiganel: 5-mg bolus followed by a 0.75 mg/h infusion for 12 hours.
-
Low-Dose Aptiganel: 3-mg bolus followed by a 0.5 mg/h infusion for 12 hours.
-
Placebo: A saline infusion identical in appearance to the active drug.
-
-
Primary Efficacy Endpoint: Modified Rankin Scale (mRS) score at 90 days after stroke onset. The mRS is a 7-point scale for measuring the degree of disability or dependence in the daily activities of people who have had a stroke.
-
Secondary Endpoints:
-
Mortality at 120 days.
-
Change in the National Institutes of Health (NIH) Stroke Scale score at 7 days. The NIHSS is a tool used to objectively quantify the impairment caused by a stroke.
-
The trial was ultimately suspended by the sponsor and the independent data and safety monitoring board due to a lack of efficacy and a concerning trend towards higher mortality in the high-dose group.
Unraveling the Failure: Efficacy and Safety Data
The clinical trial results revealed that this compound was not only ineffective but potentially harmful.
Efficacy Outcomes
There was no improvement in the primary outcome for patients treated with Aptiganel compared to placebo.[1] The median Modified Rankin Scale score at 90 days was 3 for all three treatment groups, indicating no difference in functional outcome.[1] Furthermore, at 7 days, patients in the placebo group showed slightly greater neurological improvement on the NIH Stroke Scale compared to those in the high-dose Aptiganel group.[1]
| Outcome Measure | Placebo (n=214) | Low-Dose Aptiganel (n=200) | High-Dose Aptiganel (n=214) | p-value |
| Median mRS Score at 90 days | 3 | 3 | 3 | 0.31 |
| Mean Change in NIHSS at 7 days | -0.8 | - | 0.9 | 0.04 |
Table 1: Primary and Secondary Efficacy Outcomes of the this compound Phase 2/3 Trial.[1]
Safety and Tolerability
A key factor in the trial's failure was the adverse safety profile of Aptiganel. The mortality rate at 120 days was higher in the high-dose Aptiganel group (26.3%) compared to the placebo group (19.2%), a difference that approached statistical significance (p=0.06).[1] The low-dose group also had a slightly higher mortality rate (22.5%) than the placebo group.[1]
| Adverse Event | Placebo | Low-Dose Aptiganel | High-Dose Aptiganel |
| Mortality at 120 days | 19.2% | 22.5% | 26.3% |
| Somnolence | More common in Aptiganel groups | ||
| Reduced level of consciousness | More common in Aptiganel groups | ||
| Confusion | More common in Aptiganel groups | ||
| Cerebral oedema | More common in Aptiganel groups | ||
| Hypertension | More common in Aptiganel groups | ||
| Ventricular dysrhythmias | More common in Aptiganel groups |
Table 2: Key Safety Findings and Adverse Events in the this compound Phase 2/3 Trial.[1][2]
Earlier safety and tolerability studies had already highlighted dose-limiting side effects, including increases in blood pressure and central nervous system (CNS) effects such as sedation, confusion, and hallucinations.[3][4][5]
The Glutamate Paradox: Why Did a Promising Mechanism Fail?
The failure of Aptiganel and other NMDA receptor antagonists in stroke trials has led to a re-evaluation of the role of glutamate in the brain following an ischemic event. While excessive glutamate is undoubtedly neurotoxic in the acute phase, it also plays a crucial role in normal physiological functions, including neuronal survival.[6] It is hypothesized that blocking NMDA receptors may interfere with these essential survival signals, thereby negating any potential neuroprotective benefit and possibly contributing to worse outcomes.[6]
Figure 1: Hypothesized Mechanism of Action of this compound in Ischemic Stroke.
Comparison with Alternative Stroke Therapies
At the time of the Aptiganel trials, the only approved pharmacotherapy for acute ischemic stroke was recombinant tissue plasminogen activator (rt-PA), a thrombolytic agent.[7] Unlike neuroprotective agents that aim to salvage brain tissue from the ischemic cascade, rt-PA works by dissolving the blood clot causing the stroke, thereby restoring blood flow. While effective, rt-PA has a narrow therapeutic window (typically within 3 to 4.5 hours of symptom onset) and carries a risk of hemorrhage.[7]
Numerous other neuroprotective agents targeting different pathways have also been investigated for stroke, with a notable lack of success in clinical trials. These include other glutamate antagonists, calcium channel blockers, and GABA agonists.[8] The consistent failure of these agents highlights the complexity of stroke pathophysiology and the challenges of translating preclinical findings to clinical success.
Figure 2: Experimental Workflow from Preclinical Promise to Clinical Trial Failure of this compound.
Conclusion
The failure of this compound in clinical trials serves as a significant case study in the challenges of drug development for acute ischemic stroke. The discrepancy between promising preclinical data and disappointing clinical outcomes underscores the limitations of animal models in predicting human efficacy and safety. The trial's results also contributed to a more nuanced understanding of the role of the glutamatergic system in stroke, suggesting that broad-spectrum antagonism of NMDA receptors may be a flawed therapeutic strategy. Future research in neuroprotection for stroke will need to focus on more targeted approaches and a better translation from preclinical models to clinical trial design.
References
- 1. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Safety and tolerability study of this compound in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Re-evaluating the Therapeutic Window of CNS 1102: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents in the treatment of acute ischemic stroke has been fraught with challenges, marked by a history of promising preclinical results that failed to translate into clinical success. CNS 1102 (Aptiganel Hydrochloride), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, represents a key example of this translational gap. This guide provides a comprehensive re-evaluation of the therapeutic window of CNS 1102 by objectively comparing its performance with other NMDA receptor antagonists—Selfotel, Eliprodil, and Dizocilpine (MK-801)—and delves into the experimental data that defined their development.
Mechanism of Action: Targeting Glutamate (B1630785) Excitotoxicity
Ischemic stroke triggers a cascade of neurotoxic events, with excessive glutamate release playing a central role. Glutamate over-activates NMDA receptors, leading to a massive influx of calcium ions (Ca2+), which in turn activates various downstream catabolic processes, culminating in neuronal death.[1][2] CNS 1102 and its counterparts act by blocking the ion channel of the NMDA receptor, thereby mitigating this excitotoxic cascade.
References
A Comparative Guide to Aptiganel Hydrochloride and Other Non-Competitive NMDA Antagonists for Researchers
This guide provides an objective comparison of Aptiganel Hydrochloride (also known as CNS 1102 or Cerestat) with other prominent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to Non-Competitive NMDA Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in neurological disorders like stroke and neurodegenerative diseases. Non-competitive NMDA receptor antagonists are a class of compounds that block the receptor's ion channel without competing with the glutamate (B1630785) agonist. These antagonists have been extensively investigated for their neuroprotective potential. This guide focuses on this compound and compares it with other well-characterized non-competitive antagonists such as Dizocilpine (MK-801), Ketamine, and Memantine (B1676192).
Mechanism of Action: A Shared Target, Diverse Interactions
Non-competitive NMDA antagonists primarily act as open-channel blockers, physically occluding the ion pore to prevent calcium influx. While their primary target is the same, their binding sites within the channel and their kinetics of binding and unbinding can differ, leading to varied pharmacological profiles.
-
This compound: This compound is a selective, high-affinity non-competitive antagonist that binds to the ion channel associated with the NMDA receptor.[2][3]
-
Dizocilpine (MK-801): A potent and widely used research tool, MK-801 exhibits high affinity and slow unbinding kinetics from the NMDA receptor channel.[4]
-
Ketamine: Known for its anesthetic and antidepressant effects, ketamine is a non-competitive antagonist with more rapid blocking and unblocking kinetics compared to MK-801.[5]
-
Memantine: Used in the treatment of Alzheimer's disease, memantine is a low-affinity, uncompetitive antagonist with fast kinetics and strong voltage-dependency. This allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal physiological function.[6]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other non-competitive NMDA antagonists. It is important to note that direct comparative studies including all these compounds under identical experimental conditions are limited. Therefore, the data presented is a compilation from various sources, and experimental conditions may vary.
Table 1: In Vitro Receptor Binding and Channel Blocking Potency
| Compound | Assay Type | Preparation | IC50 / Ki | Reference |
| Aptiganel HCl | Radioligand Binding | Not Specified | High Affinity | [2] |
| Dizocilpine (MK-801) | Patch Clamp | Cultured Superior Colliculus Neurons | IC50: 0.14 ± 0.04 µM | [4] |
| Patch Clamp | Freshly Dissociated Hippocampal Neurons | IC50: 0.12 ± 0.01 µM | [5] | |
| Ketamine | Patch Clamp | Freshly Dissociated Hippocampal Neurons | IC50: 0.43 ± 0.10 µM | [5] |
| Patch Clamp (in presence of Mg2+) | Cultured Hippocampal Neurons | IC50 (GluN1/GluN2A): ~5.35 µM | [7] | |
| Patch Clamp (in presence of Mg2+) | Cultured Hippocampal Neurons | IC50 (GluN1/GluN2B): ~5.08 µM | [7] | |
| Memantine | Patch Clamp | Cultured Superior Colliculus Neurons | IC50: 2.2 ± 0.2 µM | [4] |
| Patch Clamp | Freshly Dissociated Hippocampal Neurons | IC50: 1.04 ± 0.26 µM | [5] | |
| Patch Clamp (in presence of Mg2+) | Cultured Hippocampal Neurons | IC50 (GluN1/GluN2A): ~13.4 µM | [7] | |
| Patch Clamp (in presence of Mg2+) | Cultured Hippocampal Neurons | IC50 (GluN1/GluN2B): ~10.4 µM | [7] |
Table 2: In Vivo Neuroprotective Efficacy and Clinical Outcomes
| Compound | Animal Model | Outcome Measure | Key Findings | Reference |
| Aptiganel HCl | Rat MCAO | Infarct Volume | Reduced infarct volume by 66%.[8] | [8] |
| Human (Acute Ischemic Stroke) | Modified Rankin Scale | No improvement in outcome; potential for harm.[9][10] | [9][10] | |
| Dizocilpine (MK-801) | Various preclinical models | Neuroprotection | Consistently neuroprotective in various models of focal ischemia. | [4] |
| Ketamine | Rat model of mononeuropathy | Neuronal Responses | Greater reduction of postdischarge, thermal, and mechanical evoked responses in nerve-ligated rats.[6] | [6] |
| Memantine | Rat model of mononeuropathy | Wind-up Inhibition | Powerful inhibition of wind-up after nerve injury.[6] | [6] |
Experimental Protocols
Radioligand Binding Assay ([3H]MK-801)
This protocol is adapted from standard methods to determine the binding affinity of non-competitive antagonists to the NMDA receptor ion channel.
1. Membrane Preparation:
- Rat brains (excluding cerebella) are homogenized in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.
- The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.
- Protein concentration is determined using a standard protein assay.
2. Binding Assay:
- Aliquots of the membrane preparation (approximately 0.2 mg of protein) are incubated with a fixed concentration of [3H]MK-801 (e.g., 5 nM) and varying concentrations of the competitor compound (e.g., Aptiganel, Ketamine, Memantine).
- The incubation is carried out at 25°C for 180 minutes in a Tris-HCl buffer (pH 7.4).
- Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).
3. Filtration and Counting:
- The incubation is terminated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
- The concentration of the competitor that inhibits 50% of the specific [3H]MK-801 binding (IC50) is determined.
- The inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of antagonists on NMDA receptor-mediated currents in individual neurons.
1. Cell Preparation:
- Neurons (e.g., freshly dissociated rat hippocampal neurons or cultured neurons) are prepared on coverslips.
2. Recording Setup:
- A glass micropipette with a resistance of 3-7 MΩ is filled with an intracellular solution (e.g., containing CsCl to block potassium channels).
- The coverslip is placed in a recording chamber continuously perfused with an artificial cerebrospinal fluid (aCSF).
- A whole-cell patch-clamp configuration is established on a selected neuron.
3. NMDA Receptor Current Elicitation:
- The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
- NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 500 µM) and glycine (B1666218) (e.g., 5 µM).
4. Antagonist Application:
- The antagonist is applied at various concentrations to the perfusion solution.
- The reduction in the amplitude of the NMDA-evoked current is measured to determine the inhibitory effect.
5. Data Analysis:
- Concentration-response curves are generated to calculate the IC50 value of the antagonist.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used preclinical model to evaluate the neuroprotective efficacy of compounds in focal cerebral ischemia.
1. Animal Preparation:
- Rats are anesthetized, and their body temperature is maintained at 37°C.
2. Surgical Procedure (Intraluminal Suture Method):
- A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- The ECA is ligated and a nylon monofilament suture is inserted into the ECA stump.
- The suture is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
- The occlusion is maintained for a specific duration (e.g., 2 hours for transient MCAO) before the suture is withdrawn to allow for reperfusion.
3. Post-Operative Care and Assessment:
- Animals are monitored for recovery and neurological deficits are assessed using a standardized scoring system.
- After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed for infarct volume analysis (e.g., using TTC staining).
4. Data Analysis:
- The infarct volume in the treated group is compared to a vehicle-treated control group to determine the neuroprotective effect of the compound.
Visualizations
Caption: NMDA receptor activation and the site of action for non-competitive antagonists.
Caption: Workflow for evaluating non-competitive NMDA antagonists.
Discussion and Conclusion
This compound demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[8] However, these promising results did not translate into clinical efficacy in human trials, which were halted due to a lack of benefit and potential for adverse effects, including hypertension and CNS disturbances.[9][10] This highlights the challenge of translating preclinical findings to clinical success in the field of neuroprotection.
In comparison, other non-competitive NMDA antagonists have found different clinical niches. Memantine, with its low affinity and fast kinetics, is used to manage symptoms of Alzheimer's disease, a condition of chronic, low-level excitotoxicity.[6] Ketamine's unique profile has led to its use as an anesthetic and a rapid-acting antidepressant. The high-affinity antagonist MK-801 remains a valuable research tool for studying NMDA receptor function and excitotoxicity but is not used clinically due to its severe psychotomimetic side effects.
The divergent fates of these non-competitive NMDA antagonists underscore the importance of their distinct pharmacological properties. Factors such as binding affinity, kinetics of channel blockade, voltage dependency, and potential off-target effects all contribute to their overall clinical profile. For researchers in drug development, the story of Aptiganel serves as a crucial case study, emphasizing the need for a deep understanding of the nuanced interactions between a compound and its target in the complex environment of the human central nervous system. Future research in this area may focus on developing antagonists with greater selectivity for specific NMDA receptor subtypes or those that preferentially target receptors involved in pathological states while preserving normal synaptic function.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
Benchmarking CNS 1102: A Comparative Analysis Against Newer Neuroprotective Agents
For Immediate Release
This guide provides a comprehensive benchmark analysis of the historical neuroprotective agent CNS 1102 (Cerestat/Aptiganel) against a new generation of therapeutics—Nerinetide, Edaravone, and DL-3-n-butylphthalide (NBP). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective comparison of their efficacy, mechanisms of action, and experimental foundations.
Executive Summary
CNS 1102, a non-competitive NMDA receptor antagonist, showed initial promise in preclinical models of brain injury. However, it failed to demonstrate efficacy in pivotal clinical trials, a fate shared by many first-generation neuroprotective agents. In contrast, newer agents have emerged with more targeted or pleiotropic mechanisms of action. Nerinetide targets the postsynaptic density protein 95 (PSD-95) to uncouple NMDA receptors from downstream neurotoxic signaling. Edaravone is a potent free-radical scavenger, and NBP exhibits a multifaceted mechanism involving anti-inflammatory, antioxidant, and anti-apoptotic effects. This guide delves into the available data to provide a comparative perspective on their neuroprotective potential.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies of CNS 1102 and the selected newer neuroprotective agents. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental models and clinical trial designs should be considered when interpreting these data.
Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
| Agent | Animal Model | Key Efficacy Endpoints | Results | Citation |
| CNS 1102 | Rat (temporary focal ischemia) | - Neuronal damage score (cortex & striatum)- Axonal optical density ratio- Myelin sheath optical density ratio- Neurological score | - Significantly better neuronal damage score vs. placebo (P<0.05)- Higher axonal OD ratio (0.93±0.08 vs. 0.61±0.18, P<0.01)- Higher myelin sheath OD ratio (0.95±0.07 vs. 0.67±0.19, P=0.01)- Significantly improved neurological score (P<0.05) | [1][2] |
| Nerinetide (NA-1) | Mouse (tMCAO, 30 min) | - Infarct volume | - No significant difference vs. vehicle (44.7±8.7 mm³ vs. 32.5±6.4 mm³) | [3] |
| Nerinetide (NA-1) | Mouse (tMCAO, 60 min) | - Infarct volume | - No significant difference vs. vehicle (108.2±7.6 mm³ vs. 113.4±7.6 mm³) | [3] |
| Edaravone | Mouse (tMCAO) | - Infarct size- Sensorimotor deficits | - Dramatically reduced infarct sizes and sensorimotor deficits | [4] |
| NBP | Rat (Ischemia/Reperfusion) | - Neurological scores- Cerebral infarct areas | - Profoundly decreased neurological scores and reduced cerebral infarct areas | [5] |
Table 2: Clinical Trial Outcomes in Acute Ischemic Stroke
| Agent | Clinical Trial | Key Efficacy Endpoints | Results | Citation |
| CNS 1102 | Phase III | - Functional outcome | - Ineffective for acute stroke therapy | [6] |
| Nerinetide (NA-1) | ESCAPE-NA1 | - Favorable functional outcome (mRS 0-2 at 90 days) | - No overall improvement (aRR 1.04, 95% CI 0.96-1.14)- In patients not treated with alteplase, higher rate of favorable outcome (59.3% vs. 49.6%; aRR 1.18, 95% CI 1.01-1.38) | [7][8] |
| Edaravone | Retrospective Cohort Study (with ERT) | - Functional independence at discharge- In-hospital mortality- Intracranial hemorrhage | - Associated with greater functional independence (aOR 1.21)- Lower in-hospital mortality (aOR 0.52)- Reduced intracranial hemorrhage (aOR 0.55) | [9] |
| NBP | BAST Trial | - Favorable functional outcome at 90 days | - Higher proportion of favorable outcomes vs. placebo (56.7% vs. 44.0%) | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key preclinical studies cited in this guide.
CNS 1102: Preclinical Ischemic Stroke Model
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Temporary focal ischemia was induced for 15 minutes by advancing a suture intraluminally to occlude the middle cerebral artery.
-
Drug Administration: Immediately after reperfusion, animals received an intravenous bolus injection of CNS 1102 (1.13 mg/kg in saline) followed by a continuous intravenous infusion for 3.75 hours at a dose of 0.33 mg/kg per hour. The control group received saline.
-
Outcome Assessment: At 72 hours post-ischemia, animals were euthanized for histological analysis. Neuronal necrosis in the cortex and striatum was semiquantitatively scored. Myelin and axon integrity in the internal capsule was assessed by measuring optical densities using Luxol fast blue-periodic acid Schiff stain and Bielschowsky's silver stain, respectively. A neurological score was also determined.[1][2]
Nerinetide (NA-1): Preclinical Ischemic Stroke Model
-
Animal Model: Male 12-week-old C57BL/6 mice.
-
Ischemia Induction: Transient middle cerebral artery occlusion (tMCAO) was induced for either 30 or 60 minutes using the intraluminal filament method.
-
Drug Administration: A single dose of Nerinetide (10 nmol/g) or vehicle was administered.
-
Outcome Assessment: Infarct volume was measured at 24 hours post-tMCAO using 2,3,5-triphenyl-tetrazolium chloride (TTC) staining. Neurological deficits were also scored.[3]
Edaravone: Preclinical Ischemic Stroke Model
-
Animal Model: Mice.
-
Ischemia Induction: Transient middle cerebral artery occlusion (tMCAO) model.
-
In Vitro Model: BV2 cell oxygen-glucose deprivation (OGD) model.
-
Drug Administration: Specific dosing regimens for the in vivo model were not detailed in the referenced abstract.
-
Outcome Assessment: In vivo, sensorimotor deficits and infarct sizes were measured. In vitro, the expression of inflammatory factors was assessed.[4]
NBP (DL-3-n-butylphthalide): Preclinical Ischemic Stroke Model
-
Animal Model: Rats.
-
Ischemia Induction: Ischemia/reperfusion (I/R) model.
-
Drug Administration: Specific dosing regimens were not detailed in the referenced abstract.
-
Outcome Assessment: Neurological scores, cerebral infarct areas, and cerebral blood flow were measured. The study also assessed cognitive function and markers of neuroinflammation and oxidative stress.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective mechanisms of these agents are rooted in their distinct interactions with cellular signaling pathways activated during an ischemic event.
References
- 1. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone dexborneol provides neuroprotective benefits by suppressing NLRP3 inflammasome-induced microglial pyroptosis in experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. ahajournals.org [ahajournals.org]
- 10. jwatch.org [jwatch.org]
- 11. 2minutemedicine.com [2minutemedicine.com]
Aptiganel Hydrochloride: A Comparative Guide to its NMDA Receptor Binding Affinity and Functional Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aptiganel Hydrochloride's (also known as CNS 1102) binding affinity for the N-methyl-D-aspartate (NMDA) receptor with its functional outcomes. The information is intended to offer an objective overview supported by available experimental data to aid in research and drug development.
Introduction to this compound
This compound is a non-competitive antagonist of the NMDA receptor.[1] It acts as an open-channel blocker, binding with high affinity to a site within the ion channel pore, thereby preventing the influx of calcium ions.[1][2] This mechanism of action has been the basis for its investigation as a neuroprotective agent, particularly in the context of ischemic stroke where excessive NMDA receptor activation contributes to excitotoxic neuronal damage.[2]
Correlating Binding Affinity with Functional Outcomes
The potency of a drug at its target is a critical determinant of its pharmacological effect. For this compound, its high binding affinity to the NMDA receptor ion channel is directly linked to its ability to block receptor function.
In Vitro Data
In vitro studies have been instrumental in quantifying the binding affinity of this compound and observing its direct functional consequences on NMDA receptor activity.
-
Binding Affinity: Radioligand binding assays have determined the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound. One study reported a Ki of 28 nM for the NMDA receptor-associated ion channel site, as determined by the displacement of [3H]dizocilpine.[1] Another source indicates an IC50 of 36 nM .[3][4] This places Aptiganel in the category of high-affinity NMDA receptor antagonists.
In Vivo and Clinical Data
The high binding affinity of Aptiganel translated to significant neuroprotective effects in preclinical animal models of stroke. However, these promising preclinical results did not translate into clinical efficacy in human trials.
-
Preclinical Neuroprotection: In animal models of focal ischemia, this compound demonstrated significant neuroprotective effects, reducing infarct volume.[2] This functional outcome is a direct consequence of its ability to block the excitotoxic cascade initiated by excessive NMDA receptor activation during an ischemic event.
-
Clinical Trials in Stroke: Despite the strong preclinical data, clinical trials of this compound in acute ischemic stroke patients did not show efficacy. Furthermore, the trials revealed dose-limiting side effects, including hypertension and central nervous system (CNS) disturbances such as sedation, confusion, and hallucinations.[2][5] The high dose was associated with higher mortality than placebo.[6] This disconnect between preclinical success and clinical failure highlights the complexities of translating potent receptor antagonism into a safe and effective therapy for stroke. The high affinity of Aptiganel, while beneficial for receptor blockade, may have contributed to a narrow therapeutic window and off-target effects at clinically relevant doses.
Comparison with Other NMDA Receptor Antagonists
To provide context for this compound's properties, the following table compares its binding affinity with that of other notable NMDA receptor antagonists.
| Compound | Mechanism | Binding Site | Ki (nM) |
| Aptiganel (CNS 1102) | Non-competitive | Ion Channel | 28 [1] |
| Dizocilpine (MK-801) | Non-competitive | Ion Channel | ~3-5 |
| Ketamine | Uncompetitive | Ion Channel | ~500 |
| Memantine | Uncompetitive | Ion Channel | ~1000 |
| Selfotel (CGS-19755) | Competitive | Glutamate Site | ~340 |
| Gavestinel (GV150526) | Competitive | Glycine (B1666218) Site | - |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
This comparison illustrates that this compound possesses a significantly higher binding affinity than some clinically used NMDA receptor antagonists like Memantine. This high affinity, while indicative of potent target engagement, may also contribute to the challenges observed in clinical development.
Experimental Protocols
Radioligand Displacement Assay for Binding Affinity (Ki) Determination
This protocol describes a general method for determining the Ki of a test compound like this compound for the NMDA receptor ion channel site using a radiolabeled ligand such as [3H]dizocilpine (MK-801).
1. Membrane Preparation:
- Homogenize rat brain cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and recentrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]dizocilpine, and varying concentrations of the unlabeled test compound (this compound).
- Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
- Incubate the plate to allow binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Blockade
This protocol outlines a general procedure for assessing the functional blockade of NMDA receptors by this compound in cultured neurons or brain slices.
1. Cell/Slice Preparation:
- Prepare primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors.
- Transfer the preparation to a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
2. Patch-Clamp Recording:
- Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
- Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaseal) with the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
- Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
3. NMDA Receptor Activation and Blockade:
- Apply a solution containing NMDA and glycine to the neuron to evoke an inward current.
- After establishing a stable baseline NMDA-evoked current, co-apply different concentrations of this compound with the NMDA/glycine solution.
- Record the NMDA-evoked currents in the presence of the antagonist.
4. Data Analysis:
- Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
- Normalize the current amplitudes in the presence of the antagonist to the baseline control current.
- Plot the percentage of current inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
- Determine the IC50 value for the functional blockade from this curve.
Visualizations
Caption: NMDA receptor signaling and the mechanism of this compound.
Caption: Workflow for a radioligand binding assay to determine Ki.
Caption: Workflow for a patch-clamp electrophysiology experiment.
References
Safety Operating Guide
Proper Disposal of Aptiganel Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Aptiganel Hydrochloride, an NMDA receptor antagonist, requires careful handling and disposal due to its potential health hazards and environmental impact. This guide provides essential information and step-by-step procedures for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety information includes:
-
Hazards: this compound is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage. It is also toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Spill Management: In case of a spill, avoid generating dust. Collect the spilled material carefully and place it in a designated, labeled waste container.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Identification and Classification:
-
This compound should be treated as a hazardous chemical waste.
-
For transportation and shipping purposes, it falls under UN number 3077 as an "environmentally hazardous substance, solid, N.O.S."
-
Consult with your institution's Environmental Health and Safety (EHS) office to confirm the specific hazardous waste classification and any local requirements.
-
-
Collection and Storage of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, weighing boats), and contaminated PPE, in a clearly labeled, sealed, and compatible waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.
-
Quantitative Data
Currently, there is no publicly available, specific quantitative data regarding disposal limits or environmental concentration limits for this compound. The guiding principle is to manage all quantities as hazardous waste.
Experimental Protocols
There are no established experimental protocols for the on-site treatment or neutralization of this compound waste for non-hazardous disposal. The standard and required procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.
Essential Safety and Operational Guidance for Handling Aptiganel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety and logistical information for the handling of Aptiganel Hydrochloride. The following procedural guidance is based on established protocols for managing potent pharmaceutical compounds in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information herein is aggregated from general guidelines for handling hazardous and cytotoxic drugs and should be adapted to your specific laboratory conditions and risk assessments.
Personal Protective Equipment (PPE)
This compound is a non-competitive NMDA antagonist that has demonstrated neuroprotective effects.[1][2] Although clinical trials were halted due to adverse effects, including sedation and hallucinations, this indicates potential for significant biological activity in researchers handling the compound.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Dry Powder) | - Disposable Gown (solid front, back closure)- Double Chemotherapy Gloves- N95 or higher Respirator- Eye Protection (Safety Goggles)- Face Shield | To be performed in a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | - Disposable Gown (solid front, back closure)- Double Chemotherapy Gloves- Eye Protection (Safety Goggles)- Face Shield | To be performed in a certified chemical fume hood. |
| Administration/Use in Experiments | - Disposable Gown- Chemotherapy Gloves- Eye Protection (Safety Goggles) | Based on the nature of the experiment, additional PPE may be required. |
| Waste Disposal | - Disposable Gown- Double Chemotherapy Gloves- Eye Protection (Safety Goggles) | Follow all institutional and local regulations for hazardous waste disposal. |
| Spill Cleanup | - Disposable Gown- Double Chemotherapy Gloves- N95 or higher Respirator- Eye Protection (Safety Goggles)- Shoe Covers | Use a spill kit specifically designed for hazardous drugs. |
Emergency Procedures
Immediate and appropriate response to exposure or spills is critical.
Table 2: Emergency Response Protocols
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash affected area with soap and water for at least 15 minutes.3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.2. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Minor Spill (less than 5 mL or 5 g) | Follow the "Handling a Minor Spill" workflow below. |
| Major Spill (more than 5 mL or 5 g) | 1. Evacuate the immediate area.2. Alert others and restrict access to the area.3. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage. Wear single chemotherapy gloves during inspection.
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.
-
Storage conditions should be as specified by the manufacturer, typically in a cool, dry, and well-ventilated location.
Operational Procedures:
-
All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, work over a disposable, absorbent plastic-backed pad to contain any potential spills.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.
-
Decontaminate all work surfaces with an appropriate cleaning agent after each use. A common practice is to use a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water.[4]
Disposal Plan:
-
All disposable items contaminated with this compound, including gloves, gowns, and labware, must be disposed of as hazardous pharmaceutical waste.
-
Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.
-
Unused solutions of this compound should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste. Incineration at a licensed facility is a common disposal method for such materials.[5][6]
Experimental Workflow: Handling a Minor Spill
The following diagram outlines the procedural steps for managing a minor spill of this compound.
Caption: Workflow for handling a minor this compound spill.
References
- 1. This compound | Cerestat | NMDA antagonist | TargetMol [targetmol.com]
- 2. Aptiganel | NMDAR | TargetMol [targetmol.com]
- 3. Aptiganel - Wikipedia [en.wikipedia.org]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 6. securewaste.net [securewaste.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
